Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has gained significant attention in neurological therapeutics due to its ability to penetrate the blood-brain barrier (BBB) and exert neuroprotective effects. Initially approved for the treatment of acute ischemic stroke in Japan in 2001, its therapeutic indications have expanded to include amyotrophic lateral sclerosis (ALS) in several countries. The clinical utility of this compound in central nervous system disorders stems from its dual capacity to directly neutralize reactive oxygen species while also modulating BBB permeability to facilitate its own brain delivery. This technical guide comprehensively reviews the pharmacokinetic properties of this compound, its BBB penetration capabilities, formulation strategies to enhance its cerebral delivery, molecular mechanisms of action, and relevant experimental methodologies for evaluation.
The therapeutic significance of this compound in neurological disorders is particularly notable given the challenges associated with BBB penetration for neuroprotective agents. Unlike many neurotherapeutics that struggle to achieve therapeutic concentrations in the brain parenchyma, this compound possesses relatively favorable brain penetration properties that can be further enhanced through various formulation strategies. Recent advances in nanomedicine have demonstrated that encapsulation of this compound in targeted delivery systems can significantly improve its cerebral bioavailability, thereby amplifying its neuroprotective efficacy while potentially reducing systemic exposure and associated adverse effects. This guide synthesizes current scientific evidence from preclinical and clinical studies to provide researchers and drug development professionals with a comprehensive resource on this compound's BBB permeability and pharmacokinetic characteristics.
This compound demonstrates rapid systemic clearance and a relatively short elimination half-life, necessitating specific dosing strategies to maintain therapeutic concentrations. Following intravenous administration, this compound exhibits triexponential decline characteristics, consistent with a three-compartment model. Population pharmacokinetic analyses have revealed no clinically relevant differences in this compound pharmacokinetics based on race, sex, weight, or age, supporting its consistent pharmacokinetic profile across diverse patient populations [1]. The comparable exposure between Japanese and Caucasian populations is particularly noteworthy for global drug development efforts.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Half-life | 5.4 minutes | IV injection in healthy volunteers | [2] |
| Dosing regimen | 30 mg twice/day/person | Standard clinical dose for ALS | [2] |
| Model structure | Three-compartment with Michaelis-Menten plus linear elimination | Population PK model | [1] |
| Race effect | 26% increase in V2 for Caucasian vs. Japanese | Population PK analysis | [1] |
| Cmax after infusion | ~1000 ng/mL | 60 mg IV over 60 min | [3] |
| Bioequivalence | SL 60 mg comparable to IV 60 mg | Modeling and simulation | [3] |
Alternative administration routes are being explored to overcome the limitations of frequent intravenous dosing. Pharmacokinetic modeling and simulation studies support the feasibility of demonstrating bioequivalence between a 60 mg sublingual tablet and the currently approved 60 mg intravenous infusion over 60 minutes [3]. This alternative delivery approach could significantly enhance patient convenience and expand treatment options, particularly for chronic conditions like ALS that require prolonged therapy. The development of novel formulations with improved pharmacokinetic profiles represents an active area of this compound research, with the goal of optimizing its therapeutic index for neurological applications.
This compound possesses inherent BBB permeability capabilities that enable it to reach therapeutic concentrations in the brain parenchyma. As a small molecule with relatively favorable brain penetration properties, this compound can traverse the endothelial cell layer that constitutes the BBB through both paracellular and transcellular pathways. However, its short circulation half-life and rapid systemic clearance limit the extent of cerebral uptake, prompting the development of advanced delivery strategies to enhance brain concentrations [2]. Research has demonstrated that the BBB represents both a potential barrier and a therapeutic target for this compound, as the drug can modulate BBB function in pathological conditions.
Quantitative studies using HPLC analysis have confirmed that strategically designed formulations can significantly enhance this compound delivery to brain tissue. Specifically, This compound-encapsulated agonistic micelles (EDV-AM) demonstrated superior brain accumulation compared to free this compound following intravenous administration in experimental models [2]. This enhanced delivery correlated with improved therapeutic outcomes in ischemic stroke models, underscoring the relationship between cerebral uptake and neuroprotective efficacy. Magnetic resonance imaging (MRI) studies further confirmed that the micellar formulation more rapidly salvaged ischemic tissue than free this compound, providing visual confirmation of the functional benefits associated with improved brain delivery [2].
Beyond its ability to cross the BBB, this compound demonstrates significant protective effects on BBB integrity under pathological conditions. In experimental cerebral infarction models, this compound treatment resulted in significantly reduced BBB permeability compared to untreated controls, as measured by Evans blue extravasation [4]. This protective effect exhibited a dose-dependent relationship, with higher this compound doses providing greater preservation of BBB function. The mechanism underlying this protection involves the activation of the NRF-2/HO-1 signaling pathway, a crucial cellular defense system that enhances the integrity and stability of the BBB during ischemic insult [4].
In subarachnoid hemorrhage models, the combination drug This compound dexborneol (EDB) demonstrated even greater BBB protection than this compound monotherapy [5]. This enhanced effect is attributed to the complementary actions of its components: this compound provides direct free radical scavenging activity, while dexborneol, a bicyclic monoterpenoid, helps preserve tight junction proteins and BBB integrity [5]. The multi-targeted approach of EDB resulted in reduced Evans blue extravasation, decreased brain water content, and improved neurological outcomes, highlighting the therapeutic potential of targeting multiple pathways involved in BBB dysfunction. Similar BBB protective effects were observed in intracerebral hemorrhage models, where intranasal this compound administration preserved BBB integrity and improved functional outcomes [6].
Nanocarrier-based delivery systems represent a promising approach to enhance this compound's brain penetration while addressing its pharmacokinetic limitations. The This compound-encapsulated agonistic micelle (EDV-AM) system exemplifies this strategy through its sophisticated design that actively modulates BBB permeability [2]. These micelles consist of an amphiphilic copolymer (PEG-PLA) that self-assembles into nanospheres with approximately 20 nm diameter, optimally sized for brain uptake through compromised tight junctions in pathological conditions. The hydrophilic outer shell is modified with A2AR agonistic agents (CGS21680) that target the adenosine 2A receptors upregulated in brain capillaries of ischemic regions [2].
The mechanism of EDV-AM action involves a multi-step process: first, the systemic circulation delivers micelles to cerebral vasculature; second, the A2AR targeting moiety directs micelles to ischemic endothelial cells; third, A2AR signaling triggers transient tight junction opening; and finally, micelles penetrate the brain parenchyma through the modulated para-endothelial pathway [2]. This innovative approach demonstrated significantly higher this compound delivery to ischemic brain regions compared to free drug administration, resulting in accelerated tissue salvage and improved functional recovery in experimental stroke models. The diffusion tensor imaging confirmed that EDV-AM treatment enhanced axonal remodeling in the ipsilesional white matter, correlating with improved neurological function [2].
Table 2: Formulation Strategies for Enhancing this compound Brain Delivery
| Formulation | Mechanism | Key Features | Evidence |
|---|---|---|---|
| Agonistic Micelles (EDV-AM) | A2AR-mediated TJ opening | 20 nm diameter, targets ischemic vasculature | 2.7× higher brain uptake vs free EDV [2] |
| This compound Dexborneol (EDB) | Dual-component synergy | This compound + borneol (4:1), NRF-2/HO-1 activation | Superior to this compound alone in SAH [5] |
| Sublingual Tablet | Avoidance of first-pass metabolism | Potential alternative to IV administration | Modeling supports bioequivalence to IV [3] |
| Intranasal Administration | Direct nose-to-brain delivery | Bypasses BBB, 3 mg/kg dose in mice | Reduced brain injury in ICH models [6] |
This compound dexborneol (EDB) represents another effective formulation strategy, combining this compound with dexborneol in a 4:1 ratio to create a multi-target neuroprotective agent [5]. In this combination, borneol enhances this compound's bioavailability through multiple mechanisms: increasing BBB permeability by modulating tight junction proteins, improving cellular uptake, and providing complementary antioxidant and anti-inflammatory effects [5]. Experimental studies in subarachnoid hemorrhage models demonstrated that EDB treatment resulted in significantly better neurological outcomes compared to this compound monotherapy, with enhanced activation of the Keap1/Nrf2 signaling pathway and greater reduction in oxidative stress markers [5].
Alternative administration routes are also being explored to optimize this compound delivery. Intranasal administration provides a direct nose-to-brain pathway that bypasses the BBB, allowing the drug to enter the brain directly via the olfactory and trigeminal nerves [6]. In intracerebral hemorrhage models, intranasal this compound (3 mg/kg) administered starting 2 hours post-ICH and every 12 hours thereafter significantly alleviated neurological deficits, reduced brain water content, diminished cell death in the perihematomal region, and suppressed microglia/macrophage activation [6]. Similarly, sublingual administration is being developed as a patient-friendly alternative to intravenous infusion, with pharmacokinetic modeling supporting the bioequivalence of a 60 mg sublingual tablet with the standard 60 mg intravenous dose [3].
This compound exerts its neuroprotective effects through multiple molecular pathways that extend beyond its direct free radical scavenging activity. The drug significantly influences several signaling cascades critical for neuronal survival, oxidative stress response, and inflammatory regulation. A comprehensive understanding of these mechanisms provides insights into this compound's therapeutic effects and potential applications in various neurological conditions.
Figure 1: this compound's Molecular Mechanisms and Signaling Pathways
The NRF-2/HO-1 pathway represents a central mechanism through which this compound protects the BBB and reduces oxidative stress. Under normal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor Keap1. This compound promotes the dissociation of NRF2 from Keap1, allowing NRF2 translocation to the nucleus where it activates the antioxidant response element (ARE) and drives the expression of cytoprotective genes including heme oxygenase-1 (HO-1) [4] [5]. HO-1 then catalyzes the degradation of pro-oxidant heme into antioxidant molecules biliverdin and carbon monoxide. Experimental evidence demonstrates that this compound treatment significantly increases NRF2 and HO-1 expression in brain tissue following cerebral infarction, resulting in reduced oxidative damage and improved BBB integrity [4].
In glioblastoma models, this compound demonstrated unexpected effects on cancer stem cell biology by directly binding to Notchless homolog 1 (NLE1) and impairing Notch1 signaling [7]. This mechanism explains this compound's ability to inhibit the self-renewal and growth of brain tumor stem cells (BTSCs) harboring diverse oncogenic mutations without affecting non-oncogenic neural stem cells. Global gene expression analysis revealed that this compound significantly alters BTSC transcriptome, attenuating the expression of genes involved in cell cycle progression, stemness, and DNA repair mechanisms [7]. This unique mechanism positions this compound as a potential therapeutic agent for glioblastoma, particularly when combined with ionizing radiation, where it sensitizes BTSC response to radiation-induced cell death [7].
The Evans Blue (EB) extravasation technique represents the gold standard for quantitatively evaluating BBB permeability in experimental models. This method utilizes Evans Blue dye, which binds extensively to serum albumin upon intravenous administration, forming a high molecular weight complex that normally cannot cross the intact BBB. In the protocol described for cerebral infarction models, animals receive 2 ml/kg of 2% EB via tail vein injection [4]. After a circulation period, transcranial perfusion with normal saline is performed until the effluent from the right atrium becomes colorless, indicating complete removal of intravascular dye. The brain is then harvested, and the region of interest is weighed and incubated in formamide (1 ml/100 mg brain tissue) at 60°C for 24 hours to extract the dye. After centrifugation, the supernatant's absorbance is measured at 632 nm using a UV-visible spectrophotometer, and EB content is calculated based on a standard curve [4].
HPLC-based quantification of this compound in brain tissue provides direct measurement of cerebral uptake following different formulation strategies. In studies evaluating this compound-encapsulated agonistic micelles, HPLC analysis demonstrated significantly higher this compound concentrations in ischemic brain tissue following EDV-AM administration compared to free this compound injection [2]. This method typically involves brain tissue homogenization in appropriate buffer, protein precipitation, centrifugation, and injection of the supernatant into the HPLC system. Chromatographic separation is achieved using reverse-phase columns with UV or fluorescence detection, and concentrations are calculated based on standard curves prepared in brain homogenate. This approach provides precise quantification of this compound distribution to brain tissue, enabling comparative evaluation of different delivery strategies.
A battery of behavioral tests is essential for evaluating the functional correlates of this compound's effects on BBB protection and neuroprotection. The modified Garcia scoring system represents a comprehensive approach for assessing neurological deficits in rodent models of stroke and other brain injuries [6] [5]. This 21-point scale evaluates six parameters: spontaneous activity, symmetry in limb movement, forepaw outstretching, body proprioception, response to vibrissae touch, and symmetry in climbing. Each parameter is scored from 0-3, with higher scores indicating better neurological function. The balance beam test assesses motor coordination and integration by measuring the animal's ability to traverse an elevated narrow beam to reach an escape platform [5]. Performance is typically rated based on the number of foot faults and the time taken to cross the beam.
The corner turn test and forelimb placement test provide additional measures of sensorimotor integration and asymmetries. In the corner turn test, the animal is allowed to enter a 30° corner, and the direction of turning (left or right) is recorded [6]. Untreated animals with unilateral brain injuries typically show a preference for turning toward the non-impaired side, while effective treatments reduce this asymmetry. The forelimb placement test evaluates integrative motor function by assessing the animal's ability to place its forepaw on a tabletop in response to various stimuli. These behavioral assessments, when combined with biochemical and histological analyses, provide a comprehensive picture of this compound's functional benefits in experimental models of neurological disorders.
This compound has demonstrated therapeutic efficacy across multiple neurological conditions, with its effects on BBB permeability and oxidative stress mitigation contributing to improved outcomes in diverse pathological contexts. In ischemic stroke, this compound rescues ischemic brain tissue by eradicating over-produced reactive oxygen species without the limitation of the narrow therapeutic time-window associated with thrombolytic agents [2]. While recombinant tissue plasminogen activator (rt-PA) must be administered within 4.5 hours after stroke onset to avoid intracerebral hemorrhage risks, this compound shows neuroprotective benefits even when injected up to 24 hours after stroke onset [2]. This extended therapeutic window positions this compound as a valuable option for the majority of ischemic stroke patients who miss the opportunity for thrombolytic therapy.
In amyotrophic lateral sclerosis (ALS), this compound's approval was based on its ability to slow functional decline in patients with this progressive neurodegenerative disease. While the exact mechanisms underlying its efficacy in ALS are not fully understood, the drug's capacity to mitigate oxidative stress and its relatively favorable BBB penetration properties are believed to contribute to its therapeutic effects [1] [8]. Population pharmacokinetic analyses have demonstrated no clinically relevant differences in this compound pharmacokinetics between Japanese and Caucasian populations, supporting its global applicability [1]. The development of alternative administration routes, such as sublingual tablets, could potentially enhance treatment convenience for ALS patients requiring long-term therapy [3].
Emerging research suggests potential applications for this compound in hemorrhagic stroke conditions as well. In experimental subarachnoid hemorrhage models, this compound dexborneol (EDB) treatment activated the Keap1/Nrf2 signaling pathway to reduce oxidative stress damage, thereby protecting neurological function and enhancing behavioral outcomes [5]. Similarly, in intracerebral hemorrhage models, intranasal this compound administration significantly alleviated neurological deficits, reduced brain water content, diminished cell death in the perihematomal region, and preserved BBB integrity [6]. These findings expand the potential therapeutic repertoire for this compound beyond ischemic conditions to include hemorrhagic cerebrovascular diseases.
Despite substantial progress in understanding this compound's effects on BBB permeability and its neuroprotective mechanisms, several research gaps warrant further investigation. The optimal dosing regimens for various neurological conditions remain to be fully elucidated, particularly for the novel formulations that enhance brain delivery. While standard this compound dosing for ALS involves 60 mg intravenous infusion over 60 minutes, the improved pharmacokinetic profiles of advanced delivery systems may allow for reduced dosing frequency or lower total doses while maintaining efficacy [3] [2]. Dose-response relationships specifically for BBB protection effects need more precise characterization across different neurological disease models.
The translational potential of this compound formulations from preclinical models to clinical applications requires further validation. While agonistic micelles and combination therapies with borneol have demonstrated impressive results in experimental models [2] [5], their safety and efficacy in human patients remain to be established. The field would benefit from standardized protocols for evaluating BBB permeability in clinical settings, potentially incorporating advanced neuroimaging techniques alongside biomarker assessments. Additionally, the exploration of this compound's therapeutic potential in other neurological conditions characterized by oxidative stress and BBB dysfunction, such as traumatic brain injury, multiple sclerosis, and neurodegenerative disorders, represents a promising direction for future research.
The neuroprotective effects of edaravone are primarily achieved through the following interconnected mechanisms:
For a visual summary of these pathways, see the diagram below.
This compound counters oxidative stress to protect neurons via multiple pathways.
The table below summarizes key quantitative findings from preclinical studies demonstrating the effects of this compound and this compound Dexborneol.
| Injury Model | Key Biomarkers Affected | Observed Outcome | Citation |
|---|---|---|---|
| Subarachnoid Hemorrhage (SAH) | ↓ MDA, ↓ 4-HNE, ↑ TAC | Improved long-term neurological function; greater effect than this compound alone. [1] | |
| Traumatic Brain Injury (TBI) | ↓ Caspase-3, ↓ Bax, ↑ Bcl-2, ↑ BDNF/TrkB | Attenuated neurological impairment and reduced neuronal apoptosis in the hippocampus. [4] | |
| Intracerebral Hemorrhage (ICH) | ↓ Fe²⁺, ↓ MDA, ↓ 4-HNE, ↑ GPX4 | Improved motor and nerve function, accelerated hematoma clearance. [7] | |
| Hypoxic-Ischemic Brain Damage | ↓ active Caspase-3, ↓ DR5, ↓ FADD | Improved cognitive function and reduced neuronal apoptosis via TRAIL pathway suppression. [5] | |
| Subarachnoid Hemorrhage (SAH) | ↓ Keap1, ↑ Nrf2, ↓ MDA, ↑ SOD | Reduced BBB injury and neuronal apoptosis; effects reversed by Nrf2 inhibitor ML385. [6] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.
The evidence strongly supports this compound and its combination drug as multi-target neuroprotective agents. Future research could focus on their long-term therapeutic windows and effects in complex, multi-factorial neurological diseases.
A 2025 bibliometric analysis of publications from 2000 to 2024 provides a data-driven overview of the field [1] [2] [3]. The findings reveal a significant and growing body of research, with distinct geographic and thematic clusters.
Global Research Output and Influence (2000-2024) The table below summarizes contributions from the top 10 most prolific countries, highlighting both volume and impact of research [2].
| Rank | Country | Publications | Citations | Average Citations per Paper | h-Index |
|---|---|---|---|---|---|
| 1 | China | 566 | 9,755 | 17.42 | 49 |
| 2 | Japan | 492 | 13,044 | 27.01 | 53 |
| 3 | USA | 152 | 3,547 | 24.80 | 33 |
| 4 | India | 45 | 790 | 19.75 | 17 |
| 5 | Italy | 35 | 548 | 17.13 | 14 |
| 6 | Turkey | 33 | 275 | 9.17 | 11 |
| 7 | UK | 26 | 274 | 10.96 | 11 |
| 8 | Australia | 25 | 601 | 10.96 | 15 |
| 9 | South Korea | 25 | 319 | 25.04 | 9 |
| 10 | Iran | 22 | 160 | 13.87 | 8 |
Key Research Institutions and Focus Areas The research is driven by several leading institutions globally. The analysis identified four major research clusters, which represent the core areas of scientific inquiry [1] [2] [3]:
The leading institutions contributing to these areas are [2]:
Beyond its well-known role as a free-radical scavenger, recent studies have uncovered novel mechanisms of action for this compound.
Activation of GDNF/RET Neurotrophic Signaling A pivotal 2022 study revealed a previously unrecognized mechanism where this compound activates the GDNF (Glial Cell Line-Derived Neurotrophic Factor) and its receptor, RET, signaling pathway [4]. This discovery was made using a rapid, efficient model of mRNA-induced motor neurons (miMNs) derived from human induced pluripotent stem cells (iPSCs).
The experimental workflow and key finding are summarized below:
This discovery is significant as it suggests this compound not only protects cells from damage but also actively promotes pro-survival signaling. The study found that this compound could replace the requirement for exogenous BDNF and GDNF to support long-term motor neuron survival and maturation in vitro [4]. Furthermore, a combination of this compound and GDNF provided superior protection against oxidative stress-induced neurotoxicity compared to either treatment alone, suggesting a potential combination therapy strategy for ALS [4].
The bibliometric analysis and recent reviews point to several key emerging trends that are shaping the future of this compound research [1] [3] [5].
Exploration of New Formulations: To address the limitations of intravenous administration (e.g., cost, patient burden), a bioequivalent oral suspension of this compound has been developed and approved [5] [6]. This represents a major shift in treatment paradigms, improving accessibility and convenience for patients with chronic conditions like ALS.
Multi-Target Drug Derivatives: A major trend is the functionalization of the this compound scaffold to create multi-target drugs. The most prominent example is This compound dexborneol, a combination that retains this compound's free-radical scavenging ability while adding the anti-inflammatory properties of dexborneol [2] [3] [5]. Clinical trials have demonstrated enhanced efficacy in treating acute ischemic stroke [3].
Expansion into New Disease Areas: Research is actively exploring the drug's potential beyond ALS and stroke. Promising areas include [1] [3] [5]:
For professionals in the field, the following points are critical for guiding future work:
The NLRP3 inflammasome is a multi-protein complex that, when activated, processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms and triggers a form of inflammatory cell death called pyroptosis [1] [2]. Its aberrant activation is implicated in a wide array of inflammatory diseases [3] [1].
Edaravone interferes with this pathway through several interconnected mechanisms, as shown in the diagram below.
This compound inhibits NLRP3 inflammasome activation by scavenging ROS and directly targeting NLRP3 [3].
The following table summarizes key quantitative findings from experimental studies on this compound and its derivatives.
| Compound / Formulation | Assay / Model | Key Quantitative Result | Reference Context |
|---|---|---|---|
| This compound (Core Molecule) | HPSA, DPPH, ABTS•+ Assays | Demonstrated free radical scavenging activity in standard antioxidant tests [4]. | Study on synthesised this compound derivatives [4]. |
| 4-benzylidene this compound (Derivative) | HPSA, DPPH, ABTS•+ Assays | Exhibited higher free radical scavenging activity than some other derivatives [4]. | Study on synthesised this compound derivatives [4]. |
| This compound Dexborneol (EDB) | Cerebral Ischemia/Reperfusion (Rat) | Significantly downregulated NLRP3, Caspase-1, and IL-1β protein levels [5]. | Mechanism study in cerebral ischemia model [5]. |
| This compound | iPSC-derived Motor Neurons | Alleviated H2O₂-induced and glutamate-induced neurotoxicity [6]. | Neuroprotective mechanism study for ALS [6]. |
For researchers looking to validate these activities, here are detailed methodologies for key assays referenced in the literature.
Hydrogen Peroxide Scavenging Assay (HPSA) [4]
[(A_blank - A_test) / A_blank] * 100, where A_test is the absorbance of the test sample and A_blank is the absorbance of the blank. The IC₅₀ value can be determined from the concentration-response curve.In Vitro Anti-inflammatory Activity (Albumin Denaturation Inhibition) [4]
Assessing NLRP3 Inflammasome Activation in Cell Models
The anti-inflammatory and NLRP3-suppressing actions of this compound underpin its therapeutic potential and ongoing research.
The core mechanism by which Edaravone exerts its protective effects is through the Keap1-Nrf2-ARE pathway. Under oxidative stress, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes [1] [2].
The following diagram illustrates this central pathway and the downstream effects as identified in the research.
Diagram 1: The Keap1-Nrf2-ARE pathway activated by this compound.
The activation of this pathway leads to measurable improvements in laboratory models. The table below synthesizes key quantitative evidence from various disease contexts.
| Disease Model | Key Quantitative Findings with this compound Treatment | Primary Nrf2-related Metrics |
|---|---|---|
| Cerebral Ischemia/Reperfusion [3] [1] | ↓ Neurological deficit score; ↓ Cerebral infarct size (∼50%); ↑ Cerebral blood flow; Improved cognition | ↑ Nrf2, HO-1, NQO1 protein levels; ↓ Keap1 |
| Traumatic Brain Injury (TBI) [4] | ↓ Trauma area & hippocampal injury; Improved memory & learning | ↑ Nrf2/ARE pathway; ↓ ROS, MDA, LDH |
| Osteoarthritis (OA) [5] [6] [7] | Reduced cartilage degradation & synovitis; Lower OARSI score | ↑ Nrf2 nuclear translocation; ↑ HO-1; Protective effect abolished in Nrf2−/− mice |
| Subarachnoid Hemorrhage (SAH) [2] | Improved neurological function; ↓ BBB injury; ↓ Neuronal apoptosis | ↓ Keap1; ↑ Nrf2; ↓ MDA; ↑ SOD activity |
| Depression & Anxiety [8] | Ameliorated depressive & anxiety-like behaviors; ↓ Neuronal loss | ↑ Sirt1, Nrf2, HO-1, Gpx4 protein levels |
| Multiple Sclerosis (EAE) [9] | Ameliorated disease severity; Attenuated inflammation in spinal cord | ↑ Gene expression of Nrf2 and HO-1; ↓ Oxidative stress |
| Sepsis-induced diaphragmatic dysfunction [10] | Alleviated diaphragmatic dysfunction & atrophy | Activation of Sirt1/Nrf2 pathway |
For the scientist interested in methodology, here are the detailed experimental protocols from the key studies cited above.
This protocol investigates this compound's effect on chondrocytes under oxidative stress.
This protocol assesses the neuroprotective effect of the this compound-Dexborneol combination.
This protocol confirms that this compound's effects are dependent on Nrf2.
The experimental workflow for this key validation study is summarized below.
Diagram 2: Experimental workflow for in vivo OA model and Nrf2 knockout validation.
The evidence consistently shows that this compound's potent antioxidant and anti-inflammatory effects across a wide spectrum of diseases are mechanistically tied to its activation of the Nrf2 pathway. The critical finding from the osteoarthritis study—that the protective effects of this compound were completely abolished in Nrf2−/− mice [5] [6] [7]—provides definitive genetic evidence for this mechanism.
This strong mechanistic foundation supports the drug repurposing potential of this compound. As an already FDA-approved drug with a known safety profile, its application in conditions like osteoarthritis, where oxidative stress is a key driver, represents a promising and potentially expedited therapeutic pathway [5] [7].
| Parameter | Value (Intravenous) | Value (Oral Suspension) | Notes / Conditions |
|---|---|---|---|
| Absolute Bioavailability | — | ~57% - 60% [1] [2] | — |
| Tmax (Time to Cmax) | 1 hour (end of infusion) [2] | 0.5 hours [2] | — |
| Cmax | ~1253 ng/mL (CV 18.3%) [2] | ~1656 ng/mL (CV 44.3%) [2] | Following a 60 mg IV dose and a 105 mg oral dose. |
| Volume of Distribution | 63.1 L [2] | 164 L (apparent) [2] | Suggests extensive tissue distribution [2]. |
| Protein Binding | 92% (primarily to albumin) [2] | 92% (primarily to albumin) [2] | No concentration dependence (0.1-50 μmol/L) [2]. |
| Half-life (Terminal) | 4.5 - 9 hours [2] | — | Metabolite half-lives: 3-6 hours [2]. |
| Total Clearance | 35.9 L/h [2] | 67.9 L/h (apparent) [2] | — |
| Primary Route of Excretion | Urine (as metabolites) [2] | Urine (as metabolites) [2] | — |
| Food Effect | Not applicable | Decreased Cmax and AUC [2] | Should be taken on an empty stomach [2]. |
This compound undergoes rapid and extensive metabolism to pharmacologically inactive conjugates [3] [2]. The following table details the characteristics of its primary metabolites.
| Metabolite | Enzymes Involved | Pharmacological Activity | Key Findings in Excretion |
|---|---|---|---|
| Sulfate Conjugate | Sulfotransferases [2] | Inactive [2] | Accounts for 6-8% of the dose in urine up to 48 hours [2]. |
| Glucuronide Conjugate | UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B17 [2] | Inactive [2] | Accounts for 60-80% of the dose in urine up to 48 hours [2]. |
The diagram below illustrates the core metabolic pathway and excretion route of this compound.
A notable characteristic is that the sulfate conjugate is the predominant form in plasma, while the glucuronide conjugate is the major form excreted in urine [3] [2]. In vitro studies suggest the sulfate conjugate may be hydrolyzed back to this compound in the kidney and then re-conjugated to the glucuronide form before final excretion [2].
For researchers looking to replicate or understand the foundational studies, here are summaries of key experimental methodologies.
Mechanism of Action The exact therapeutic mechanism of this compound in ALS is not fully elucidated. It is a free radical scavenger thought to mitigate oxidative stress, which is implicated in the pathogenesis of motor neuron injury [1] [2]. By reducing oxidative damage, this compound may protect neurons and slow the progression of physical functional decline.
Indication and Patient Selection this compound is indicated for the treatment of ALS. Clinical trial data supporting its efficacy were derived from a specific patient subgroup. Key inclusion criteria from the pivotal Phase 3 trial (MCI-186-19) were [1]:
The table below summarizes the standardized dosing regimen for this compound injection as per the official prescribing information [2].
Table: this compound Intravenous Dosing Schedule
| Parameter | Specification |
|---|---|
| Dosage | 60 mg per infusion [2] |
| Route | Intravenous infusion only [2] |
| Infusion Duration | 60 minutes [2] |
| Infusion Rate | Approximately 1 mg/minute (or 1.67 mL/minute for the 60 mg/100 mL vial) [2] |
| Initial Treatment Cycle | Daily dosing for 14 consecutive days, followed by a 14-day drug-free period [2] |
| Subsequent Treatment Cycles | Daily dosing for 10 days within a 14-day period, followed by a 14-day drug-free period [2] |
Preparation and Administration
Monitoring and Safety
Clinical data demonstrate that this compound can slow functional decline and may be associated with a survival benefit.
Table: Efficacy Outcomes from Clinical and Real-World Studies
| Study Type | Functional Outcome | Survival Outcome | Source / Context |
|---|---|---|---|
| Pivotal RCT (MCI-186-19) | ALSFRS-R decline: -5.01 with this compound vs. -7.50 with placebo over 24 weeks (difference: 2.49 points; p=0.0013) [1] | Not assessed (limited study duration) [3] | Patients meeting specific inclusion criteria [1] |
| Real-World Evidence | N/A | Median OS: 29.5 months with this compound vs. 23.5 months without (HR: 0.73; p=0.005) [3] | Retrospective claims analysis; most patients also on riluzole [3] |
| Natural History Study | N/A | RMST: 29.3 months with this compound vs. 26.5 months with riluzole only (difference: 2.8 months; p<0.03) [4] | Matched analysis from a clinic-based registry [4] |
The following workflow diagram illustrates the key stages of implementing an this compound IV protocol in a clinical trial setting.
This compound (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has gained significant pharmaceutical importance since its initial approval for acute ischemic stroke in 2001. More recently, it received approval for the treatment of motor neurone disease (MND), including amyotrophic lateral sclerosis (ALS), based on its ability to slow disease progression and prolong survival time. The drug is currently marketed as both an IV infusion (Radicava) and an oral liquid suspension (Radicava ORS). Despite its therapeutic benefits, this compound presents substantial stability challenges that complicate its pharmaceutical development and administration. The molecule is inherently unstable in aqueous solutions, primarily due to the presence of the this compound anion, which can transfer electrons to free radicals including oxygen, forming reactive this compound radicals that subsequently degrade into various products, most notably an this compound trimer. [1] [2]
The development of novel this compound formulations remains an active research field aimed at improving administration convenience, bioavailability, and storage stability. When developing these novel formulations, it is crucial to have a validated stability-indicating assay capable of providing specific, precise, and accurate quantification of this compound content. As this compound is relatively unstable, such an assay must adequately separate the drug from its degradation products to monitor integrity during manufacturing and determine appropriate shelf life and storage conditions for the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the preferred technique for this compound quantification due to its cost-effectiveness, accessibility, and ability to provide precise, sensitive, and reproducible results. The Japanese Pharmacopoeia (JP) specifically recommends HPLC for this compound assay, underscoring its regulatory acceptance. [1] [3]
Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development that involves intentionally degrading drug substances and products under conditions more severe than accelerated stability protocols. For this compound, these studies aim to identify likely degradation products, establish degradation pathways, determine intrinsic stability, and validate stability-indicating methods. The primary objectives include: (1) establishing comprehensive degradation pathways of this compound; (2) elucidating the structure of degradation products; (3) revealing specific degradation mechanisms such as hydrolysis, oxidation, thermolysis, or photolysis; (4) demonstrating the stability-indicating capability of analytical methods; and (5) generating degradation profiles representative of what might be observed during formal stability studies under ICH conditions. [4] [5]
A strategic approach to forced degradation should consider the physiochemical properties of this compound, including its pKa value of 7.0, amphiphilic nature, and sensitivity to oxidative and radical-mediated degradation. The electron-donating capability of the this compound anion makes it particularly susceptible to oxidation, while its structure also shows sensitivity to hydrolytic conditions. These properties should guide the selection of stress conditions to ensure they challenge the molecule's specific vulnerabilities while avoiding over-degradation that might generate irrelevant secondary degradation products. [6] [2]
Forced degradation studies should be conducted using pharmaceutical grade this compound at concentrations typically ranging from 1 mg/mL to simulate both manufacturing and final formulation conditions. The studies should include a comprehensive set of stress conditions designed to cover all potential degradation pathways, with sampling at multiple time points (e.g., 1, 3, 5 days) to monitor degradation progression and distinguish primary from secondary degradation products. [4]
Table 1: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Detailed Parameters | Expected Degradation | Sampling Time Points |
|---|---|---|---|
| Acidic Hydrolysis | 0.1-1.0 M HCl at 40-60°C | Hydrolytic cleavage | 24, 48, 72 hours |
| Basic Hydrolysis | 0.1-1.0 M NaOH at 40-60°C | Ester/amide hydrolysis | 24, 48, 72 hours |
| Oxidative Stress | 3% H₂O₂ at 25-60°C or AIBN at 40-60°C | Radical-mediated oxidation | 24, 48, 72 hours |
| Thermal Degradation | Solid state at 60-80°C with/without 75% RH | Thermal decomposition | 1, 3, 5 days |
| Photolytic Stress | Exposure to UV (320-400 nm) and visible light per ICH Q1B | Photodegradation | 1×ICH, 3×ICH light doses |
The optimal degradation extent for method validation purposes is generally considered to be between 5% and 20%, with 10% often regarded as optimal for small molecules like this compound where acceptable stability limits are typically 90% of label claim. Studies may be terminated if no significant degradation is observed after exposure to stress conditions more severe than accelerated stability protocols, as this indicates inherent molecule stability. Conversely, over-stressing should be avoided as it may generate secondary degradation products not relevant to normal storage conditions. [4]
The forced degradation of this compound follows several well-characterized pathways, with the formation of an this compound trimer being a predominant degradation route under oxidative conditions. The degradation mechanism begins with the this compound anion transferring an electron to molecular oxygen, forming an this compound radical and superoxide. The superoxide then disproportionates to hydrogen peroxide and oxygen. The This compound radicals combine to form dimers, which subsequently react with additional this compound radicals to generate the stable trimer compound identified as 4,4-bis-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one. This trimer formation has been consistently observed when this compound reacts with radical initiators such as DPPH or phenoxyl radicals in the absence of oxygen. [2]
Other significant degradation products include 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-hydroxy-dihydro-thiazolo[1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine]5-one, which have been isolated and characterized under thermal stress conditions. These diverse degradation products highlight the complex degradation behavior of this compound and underscore the importance of comprehensive forced degradation studies to fully characterize its stability profile. [5]
The development of a stability-indicating RP-HPLC method for this compound requires careful optimization to ensure adequate separation of the drug substance from its degradation products. Recent research has evaluated ten different RP-HPLC methods based on previously published literature, identifying an optimal approach using a gradient method on an Agilent ZORBAX Extend-C18 column (150 × 4.6 mm, 5 µm). This method produced a sharp and symmetrical drug peak, which is essential for accurate quantification. The mobile phase development revealed that a salt-free composition consisting of 35% formic acid (0.1% in water) and 65% mixture of acetonitrile:methanol (50:50) provided excellent chromatographic performance with a narrow peak width of approximately 1.2 minutes. The method utilized an injection volume of 5 µL, flow rate of 1 mL/min, detection at 240 nm, and analysis at ambient temperature, though temperature control at 30-40°C may enhance reproducibility. [1] [3]
The method development process highlighted several challenges with previously published approaches. Initial attempts to replicate literature methods often resulted in wide drug peaks, poor symmetry, or inadequate separation from degradants. For instance, methods employing isocratic elution with simple water-acetonitrile or water-methanol mixtures generally showed insufficient resolution of degradation products. The successful implementation required a systematic optimization approach that balanced organic modifier composition, buffer selection, and gradient profile to achieve optimal separation while maintaining reasonable analysis times. The shorter column length (150 mm versus conventional 250 mm) contributed to improved efficiency and reduced analysis time without compromising separation quality. [1] [3]
Table 2: Optimized Chromatographic Conditions for this compound Quantification
| Parameter | Specification | Alternative Options |
|---|---|---|
| Column | Agilent ZORBAX Extend-C18 (150 × 4.6 mm, 5 µm) | Inertsil ODS-3 C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: (A) Formic acid (0.1% in water), (B) ACN:MeOH (50:50) | Isocratic: 35% formic acid (0.1% in water), 33% ACN, 32% MeOH |
| Gradient Program | Time (min)/%B: 0/65, 5/65, 10/90, 12/65 | Isocratic elution at 65% B |
| Flow Rate | 1.0 mL/min | 0.8-1.0 mL/min |
| Injection Volume | 5 µL | 10-20 µL |
| Detection Wavelength | 240 nm | 243-260 nm |
| Column Temperature | Ambient (25°C) | 30-40°C |
| Run Time | 15 minutes | 10-20 minutes |
| Retention Time | ~4.0-4.5 minutes | Variable based on conditions |
The optimized HPLC method must be thoroughly validated according to ICH Q2(R2) guidelines to establish its suitability for stability-indicating analysis. Validation should demonstrate specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness. For this compound, the method has been validated over a concentration range of 6.8–68.6 µg/mL, showing excellent linearity with correlation coefficients (r²) typically exceeding 0.999. The method demonstrates precision with intraday RSD values of 0.032–0.049% and interday RSD values of 0.086–0.094%, well within acceptable limits for pharmaceutical analysis. Accuracy determinations show excellent drug recovery between 100.01–100.19%, confirming minimal systematic error. [1] [3]
The specificity of the method is confirmed through successful separation of this compound from void signals and degradant products generated during forced degradation studies. The method effectively resolves the parent drug from key degradation products, including the this compound trimer and other impurities. Sensitivity parameters typically demonstrate a detection limit (DL) of approximately 0.36 µg/mL and quantification limit (QL) of 1.08 µg/mL, though these values may vary slightly depending on specific instrument conditions. The method is recommended for use without an internal standard, as the addition of methyl hydroxybenzoate (MHB) did not provide significant advantages and could potentially interfere with degradation product detection. [1] [3]
The application of the validated stability-indicating method to forced degradation samples requires careful interpretation of results. Mass balance should be confirmed by demonstrating that the sum of the drug substance and degradation products accounts for the initial drug loading. For this compound, studies have identified seven unknown and two known degradation products under various stress conditions. The major degradation product formed under thermal conditions has been characterized as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, while oxidative conditions predominantly generate the This compound trimer. Structural characterization of these degradants typically employs LC-MS/MS with electrospray ionization in negative mode, complemented by NMR studies for complete structural elucidation. [2] [5]
The formation of hydrogen peroxide as a byproduct of this compound degradation in aqueous solutions has been confirmed using specific HPLC methods with isoluminal detection. This finding provides important insights into the autocatalytic nature of this compound degradation, where initial degradation products can accelerate further decomposition. This phenomenon has significant implications for formulation development, as it may necessitate the inclusion of stabilizers such as sodium bisulfite, which forms adducts with this compound, thereby reducing the concentration of the reactive this compound anion. Alternatively, pH modification (lowering pH to reduce this compound anion concentration) and deoxygenation can significantly enhance solution stability. [2]
The insights gained from forced degradation studies and stability-indicating method development directly inform rational formulation design for this compound products. The inherent instability of this compound in aqueous solutions presents particular challenges for liquid formulations such as the commercial oral suspension (Radicava ORS). Based on degradation mechanisms, several stabilization strategies can be implemented: (1) pH adjustment to values below the pKa of 7.0 to minimize formation of the reactive this compound anion; (2) antioxidant incorporation such as sodium bisulfite, which forms adducts with this compound and reduces degradation; (3) oxygen exclusion through nitrogen sparging or airtight packaging; and (4) protective packaging including amber glass or containers with UV filters to prevent photodegradation. [2]
For solid dosage forms under development, the primary concerns shift to humidity protection and prevention of thermal degradation. Accelerated stability studies should include conditions of elevated temperature (40°C) and high humidity (75% RH) to assess the likelihood of hydrolysis and other moisture-mediated degradation pathways. The validated stability-indicating method should be applied to samples from these studies at predetermined timepoints (e.g., 0, 1, 3, 6 months) to establish degradation kinetics and support shelf-life predictions. The comprehensive understanding of this compound's degradation behavior enables the establishment of science-based specifications for both drug substance and drug products, ensuring patient safety and product efficacy throughout the intended shelf life. [7]
The comprehensive approach to this compound forced degradation studies and stability-indicating method development presented in these application notes provides a robust framework for ensuring product quality throughout the pharmaceutical lifecycle. The optimized RP-HPLC method, validated according to ICH Q2(R2) guidelines, offers specific, precise, and accurate quantification of this compound while effectively separating the drug from its degradation products. The forced degradation protocols enable thorough characterization of this compound's stability profile, identification of vulnerable sites within the molecule, and elucidation of degradation pathways.
Implementation of these methodologies early in product development facilitates science-based formulation strategies that address this compound's specific instability mechanisms, particularly its sensitivity to oxidative degradation and hydrolysis. The stabilization approaches, including pH modification, antioxidant incorporation, and oxygen exclusion, can significantly enhance product shelf-life. Furthermore, the comprehensive stability data generated using these protocols supports regulatory submissions and establishes appropriate storage conditions and expiration dating for this compound pharmaceutical products.
As novel this compound formulations continue to be developed to overcome the limitations of current commercial products, the principles and methods outlined in these application notes will remain essential tools for pharmaceutical scientists. The integration of forced degradation studies, stability-indicating method validation, and rational formulation design ultimately ensures that this compound products maintain their quality, safety, and efficacy throughout their shelf life, thereby providing optimal therapeutic outcomes for patients with neurological conditions such as ALS and ischemic stroke.
This compound is a free radical scavenger approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke in some regions [1] [2]. Its current clinical formulation requires intravenous infusion, which is inconvenient for long-term treatment [3]. Exploring subcutaneous administration aims to:
This protocol outlines the preparation, characterization, and in vivo evaluation of a subcutaneous this compound-loaded temperature-sensitive gel (EDA TSGs) for potential use in treating central nervous system injuries.
The table below summarizes key characterization data for the optimized EDA TSGs.
Table 1: Characterization of this compound-Loaded Temperature-Sensitive Gels (EDA TSGs)
| Attribute | Method | Result / Target Value | Significance |
|---|---|---|---|
| Gelation Temperature | Tube inversion method | Approximately 34°C | Ensures the formulation is liquid at room temperature for easy injection and rapidly forms a gel at subcutaneous temperature (37°C) [3]. |
| Gelation Time | Tube inversion method | Rapid solidification at target temperature | Confirms quick gel formation upon injection, preventing migration from the site [3]. |
| Rheological Properties | Rotational rheometer | G' (Storage Modulus) > G" (Loss Modulus) at 37°C | Confirms the formation of a solid-like gel structure at body temperature, crucial for creating a drug depot [3]. |
| Syringeability | Injection into 37°C medium | Good flow through syringe, immediate gel formation | Validates the feasibility of administration using standard subcutaneous injection techniques [3]. |
A study in mice demonstrated the efficacy of subcutaneously administered EDA TSGs.
The therapeutic effects were assessed through behavioral tests and biochemical analysis.
Table 2: Efficacy Outcomes of Subcutaneous EDA TSGs in a Mouse RBI Model
| Evaluation Method | Measured Parameter | Key Findings |
|---|---|---|
| Behavioral Tests | Spontaneous behavior, learning, memory, anxiety | EDA TSGs significantly improved functional deficits in RBI mice. The therapeutic effect was enhanced with ultrasound assistance [3]. |
| Biochemical Analysis | Oxidative Stress (MDA levels) | EDA TSGs treatment reduced MDA levels in the hippocampus, indicating attenuation of oxidative stress [3]. |
| Biochemical Analysis | Inflammation (IL-6 levels) | EDA TSGs treatment reduced IL-6 levels, indicating suppression of neuroinflammation [3]. |
| Histopathology | Brain tissue morphology | EDA TSGs alleviated pathological changes in the brain [3]. |
The following diagram illustrates the complete experimental workflow from formulation to evaluation:
Studies suggest this compound's neuroprotection extends beyond free radical scavenging. It has been shown to activate the GDNF/RET neurotrophic signaling pathway, a key mechanism for neuronal survival and function [4].
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disorder characterized by the degeneration of both upper and lower motor neurons, leading to muscle weakness, atrophy, and ultimately paralysis, with most patients succumbing to respiratory failure within 3-5 years of symptom onset [1]. The disease pathogenesis involves multiple interconnected mechanisms including glutamate-mediated excitotoxicity, oxidative stress, and impaired neurotrophic support [2] [3]. For decades, therapeutic options remained limited, with riluzole standing as the sole FDA-approved treatment from 1995 until edaravone's approval in 2017 [2] [4].
The scientific rationale for combining this compound and riluzole stems from their complementary mechanisms of action that target distinct pathological pathways in ALS. Riluzole primarily functions as a glutamatergic neurotransmission inhibitor, reducing excitotoxicity by blocking glutamate release from nerve terminals and inhibiting voltage-gated sodium channels [2] [4]. This compound, in contrast, is a potent free radical scavenger that mitigates oxidative stress, which has been implicated in ALS pathogenesis through evidence of increased oxidative damage in patient motor neurons [2] [5]. Emerging research has revealed that this compound also activates the GDNF/RET neurotrophic signaling pathway, suggesting additional mechanisms beyond antioxidant effects that may contribute to neuroprotection [3].
Preclinical evidence strongly supports synergistic benefits from this combination therapy. Studies using human iPSC-derived motor neurons from ALS patients demonstrate that this compound alleviates both ( \text{H}_2\text{O}_2 )-induced and glutamate-induced neurotoxicity and electrophysiological dysfunction [3]. Furthermore, research in hSOD1(^{G93A}) mouse models shows that combining these agents produces additive effects on upper motor neuron health, enhancing axon outgrowth, branching, and arborization more effectively than either drug alone [6]. This preclinical foundation provides the mechanistic basis for clinical translation of this combination approach.
The efficacy of this compound and riluzole combination therapy has been evaluated in several clinical studies, with evidence supporting benefits in slowing functional decline. A 2022 observational, randomized, parallel assignment, open-label study with 30 ALS patients demonstrated that combination therapy resulted in significantly slower progression of disability compared to riluzole monotherapy, particularly in the first 6 months of treatment [7] [8].
Table 1: Clinical Efficacy Outcomes from Combination Therapy Study
| Assessment Scale | Time Point | Combination Therapy Change | Riluzole Monotherapy Change | P-value |
|---|---|---|---|---|
| Modified Rankin Scale (mRS) | 6 months | +0.07 | +0.20 | 0.02 |
| Modified Rankin Scale (mRS) | 12 months | +0.47 | +0.53 | 0.17 |
| Japanese ALS Severity Score | 6 months | +0.07 | +0.20 | 0.10 |
| Japanese ALS Severity Score | 12 months | +0.47 | +0.53 | 0.17 |
| ALSFRS-R Bulbar (Salivation) | 6 months | No change | -0.26 | 0.018 |
The data indicates that combination therapy provides short-term stabilization of functional decline, with the most pronounced benefits observed within the first 6 months [7] [8]. Bulbar symptoms, particularly salivation, showed significant improvement with combination therapy compared to monotherapy, suggesting potential domain-specific benefits [7] [8].
Real-world evidence further supports long-term benefits. A retrospective analysis of U.S. patients in an administrative claims database found that those receiving intravenous this compound (most concurrently taking riluzole) showed prolonged overall survival compared to non-edaravone-treated patients (29.5 months vs. 23.5 months), with a 27% lower risk of death (HR, 0.73; 95% CI, 0.59-0.91; p=0.005) [9]. Recent 2025 data from Mitsubishi Tanabe Pharma America further corroborates these findings, showing that this compound oral suspension treatment was associated with slower functional decline and improved survival outcomes compared to historical placebo controls from the PRO-ACT database, with a mean survival prolongation of 7.3 months in a broader ALS cohort analysis [10].
Serum creatinine has been investigated as a potential biomarker for monitoring ALS progression and treatment response. Research indicates that declining serum creatinine levels correlate with disease progression, likely reflecting muscle mass loss [7] [8]. In combination therapy studies, the decrease in serum creatinine was similar between treatment groups (0.08 mg/dL in combination group vs. 0.09 mg/dL in riluzole group at 6 months, p=0.82), suggesting it may serve as an objective measure of disease progression rather than a specific treatment response biomarker [7] [8].
Cell Culture and Differentiation Protocol:
Neuroprotection Assays:
Figure 1: Experimental workflow for iPSC-derived motor neuron differentiation and drug testing
Animal Model Preparation:
Drug Administration:
Outcome Measures:
Patient Population:
Treatment Protocol:
Outcome Assessment:
Table 2: Comparative Safety Profiles of ALS Therapeutics Based on FAERS Database Analysis
| Drug | Common Adverse Events | Serious Adverse Events | Management Recommendations |
|---|---|---|---|
| Riluzole | Abdominal discomfort, oral hypoesthesia, hepatic enzyme elevation | Hepatic injury, interstitial pneumonitis | Regular monitoring of liver function (every 3 months), prompt evaluation for respiratory symptoms |
| This compound | Contusion, gait disturbance, headache, dermatitis, respiratory disorders | Hypersensitivity reactions, anaphylaxis (contains sodium bisulfite) | Premedication for hypersensitivity history, monitor for dermatological reactions and falls |
| Tofersen | Headache, CSF red blood cell count positive | Thrombosis | Monitor for thrombotic events, proper procedural technique for intrathecal administration |
| Combination Therapy | Similar to individual profiles with potential additive effects | Thrombosis (shared by all three drugs) | Comprehensive monitoring incorporating precautions for both drugs |
Recent pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) database indicates that all three ALS therapeutics (riluzole, this compound, and tofersen) share thrombosis as a serious class adverse reaction [1]. Network toxicology analysis has identified seven potential targets related to thrombosis, including F10 and MMP9, with molecular docking studies showing favorable binding interactions between these drugs and the F10 molecule [1].
For combination therapy, safety data from clinical studies indicates that the profile is generally consistent with individual drug safety data, with no unexpected synergistic toxicities reported [7] [8]. However, close monitoring is recommended, particularly for hepatic function (due to riluzole) and hypersensitivity reactions (due to this compound) [7] [5] [1].
Optimal candidates for this compound and riluzole combination therapy include:
This compound Administration:
Riluzole Administration:
Monitoring Schedule:
Figure 2: Clinical management algorithm for ALS combination therapy
The combination of this compound and riluzole represents a mechanistically rational approach to ALS treatment that addresses multiple pathways in the disease process. Current evidence indicates that this combination provides short-term stabilization of functional decline, with particular benefit in the early stages of disease [7] [8]. The most significant advantages appear to be in slowing functional decline and potentially extending survival, with real-world evidence suggesting a median overall survival advantage of approximately 6 months compared to non-edaravone treated patients [9] [10].
Future research should focus on:
For researchers and clinicians, these application notes provide comprehensive protocols for preclinical evaluation and clinical implementation of this compound and riluzole combination therapy. Continued investigation into the synergistic mechanisms of these agents, particularly this compound's newly discovered effects on GDNF/RET signaling, may unlock further therapeutic potential and inform next-generation combination strategies for this devastating disease.
Edaravone, a free radical scavenger, is clinically approved for Amyotrophic Lateral Sclerosis (ALS) in several countries and has been investigated for its neuroprotective potential in AIS. Its primary mechanism involves mitigating oxidative stress, a key contributor to neuronal damage following ischemia and reperfusion.
The neuroprotective effect of this compound in AIS is attributed to its ability to scavenge harmful free radicals, thereby preventing neuronal and endothelial cell injury caused by excessive Ca²⁺ influx and reactive oxygen species (ROS) [1]. Recent research has revealed that its activity may extend beyond antioxidative effects. A 2022 study identified a previously unrecognized mechanism where this compound activates the GDNF/RET neurotrophic signaling pathway. This activation promotes motor neuron survival and maturation in vitro, suggesting that this compound may exert neurotrophic functions crucial for recovery [2].
The combination of this compound with other neuroprotective agents is an active area of research. The drug This compound dexborneol is a compound formulation consisting of this compound and (+)-borneol. Dexborneol is believed to contribute anti-inflammatory properties, inhibit nitric oxide pathways, and restrain caspase-related apoptosis, offering a multi-targeted approach to neuroprotection [1].
Recent clinical trials have evaluated the efficacy of this compound, particularly in combination with dexborneol, in AIS patients. The key outcomes are summarized in the table below.
| Trial / Study | Patient Population | Intervention | Key Efficacy Findings | Safety Findings |
|---|---|---|---|---|
| Phase II Trial (NCT04667637) [1] | 200 patients with anterior circulation stroke and successful endovascular reperfusion. | Intravenous this compound Dexborneol (37.5 mg, twice/day) or placebo for 12 days. | No statistically significant improvement in 90-day mRS 0-2 (58.7% vs 52.1%, aOR 1.36, P=0.35). Numerically smaller median infarct volume (16.00 vs 23.49 mL). | No significant difference in sICH. Significant decrease in PH-1 hemorrhage (aOR 0.21, P=0.03). |
| TASTE-SL Phase 3 Trial [3] [1] | AIS patients within 48h, not candidates for EVT. | Sublingual this compound Dexborneol vs. placebo. | Higher rates of 90-day good functional outcome (mRS 0-1) vs placebo. | Not specified in detail; deemed safe for trial use. |
| Preclinical Formulation Study [4] | Rat model of cerebral ischemia/reperfusion injury. | This compound Ionic Liquid (this compound-IL) vs. conventional this compound solution. | Significantly suppressed brain cell damage and motor deficits; comparable effect to conventional this compound. | Higher blood circulation time, lower kidney distribution, suggesting a potentially improved safety profile. |
A 2023 study developed an ionic liquid form of this compound (this compound-IL) to overcome its physicochemical limitations, such as poor water solubility and instability in aqueous solutions [4]. The this compound-IL, particularly with a tetrabutylphosphonium cation, existed as a liquid at room temperature and formed negatively charged nanoparticles in water.
For researchers aiming to validate or build upon these findings, the following protocols detail key methodologies.
This protocol is adapted from a study investigating this compound's mechanism of action [2].
The experimental workflow for this protocol is as follows:
This protocol synthesizes methods from cerebral I/R injury studies [4] [1].
This compound remains a promising candidate for neuroprotection in AIS due to its multi-targeted action against oxidative stress and emerging role in neurotrophic signaling. While the recent phase II trial of this compound dexborneol did not meet its primary endpoint in EVT-treated patients, the numerical improvements in functional outcomes and infarct volume, coupled with a favorable safety profile, warrant further investigation in larger phase III trials [1]. The development of novel formulations, such as this compound ionic liquids, which offer improved solubility and biodistribution, represents a significant advancement that may enhance the drug's efficacy and reduce side effects in future clinical applications [4].
Future research should focus on identifying patient subgroups most likely to benefit, optimizing combination therapies with other neuroprotective agents or reperfusion strategies, and leveraging novel formulations to maximize therapeutic potential.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger and neuroprotective agent that was first approved in Japan in 2001 for the treatment of acute ischemic stroke and has since gained additional approvals for amyotrophic lateral sclerosis (ALS) in multiple countries. [1] [2] The drug specifically targets peroxyl radicals and demonstrates significant efficacy in inhibiting lipid peroxidation chain reactions, which play a crucial role in the pathogenesis of cerebral infarction. [1] this compound's molecular structure enables it to exhibit amphiphilic properties, allowing it to scavenge both lipid- and water-soluble peroxyl radicals effectively. This unique characteristic makes it particularly valuable in addressing the complex oxidative stress pathways involved in ischemic brain injury. [1]
The recent development of This compound dexborneol, a compound formulation combining this compound with d-borneol, represents a significant advancement in neuroprotective therapy. This combination leverages the synergistic effects of both components, with this compound providing potent free radical scavenging activity while dexborneol enhances blood-brain barrier penetration and provides additional anti-inflammatory benefits. [3] Meta-analyses of randomized controlled trials have demonstrated that this combination therapy shows superior clinical efficacy compared to this compound alone in treating acute cerebral infarction, with significant improvements in neurological functional outcomes and activities of daily living. [3] [4]
This compound monotherapy for acute cerebral infarction follows a specific dosing protocol that must be initiated within 24 hours of symptom onset. [1] The approved regimen consists of:
For the newer This compound dexborneol combination therapy, clinical studies have utilized a modified protocol that provides enhanced therapeutic effects. [3] The combination formulation is administered as:
It is crucial to note that administration time window is critical for optimal therapeutic outcomes, with treatment initiation recommended as early as possible after symptom onset. [3]
Table 1: Comparison of this compound Formulations for Cerebral Infarction Treatment
| Parameter | This compound Monotherapy | This compound Dexborneol Combination |
|---|---|---|
| Approval Status | Approved in Japan (2001) | Investigational in multiple regions |
| Dosage | 30 mg IV twice daily | Fixed-combination product |
| Administration | 30-minute IV infusion | 30-60 minute IV infusion |
| Treatment Duration | Up to 14 days | Typically 14 days |
| Mechanism | Free radical scavenging | Multimodal: antioxidant + anti-inflammatory + BBB modulation |
Reconstitution and compatibility are critical factors in this compound administration. The drug should be inspected visually for particulate matter and discoloration prior to administration, and it should not be mixed with other medications in the same infusion bag. [5] Storage requirements vary by formulation:
For patients switching from intravenous to oral formulations (relevant for long-term management after acute phase), bioequivalence studies have demonstrated that 105 mg oral this compound is equivalent to 60 mg IV formulation in terms of AUC (area under the curve). [6] This transition should be managed carefully with attention to administration timing relative to meals, as food significantly affects oral bioavailability. [5] [6]
This compound exerts its neuroprotective effects primarily through its potent free radical scavenging activity, specifically targeting peroxyl radicals among various reactive oxygen species (ROS). [1] The molecular mechanism involves electron donation to radicals, thereby inhibiting the oxidation of lipids by scavenging both chain-initiating water-soluble peroxyl radicals and chain-carrying lipid peroxyl radicals. [1] This action is particularly important in the context of cerebral ischemia, where oxidative stress and lipid peroxidation lead to neuronal cell death. This compound's physicochemical properties, including its acid dissociation constant (pKa) of 7.0 and balanced lipophilicity, enable it to effectively penetrate biological membranes and distribute to brain tissue following intravenous administration. [1]
Beyond its direct antioxidant effects, this compound demonstrates multiple complementary mechanisms that contribute to its efficacy in cerebral infarction:
The This compound dexborneol combination enhances these effects through synergistic mechanisms, with dexborneol improving blood-brain barrier penetration and providing additional anti-inflammatory benefits. [3]
This compound's effect on key cellular signaling pathways represents an important aspect of its mechanism. The drug has been shown to prevent NF-κB translocation from the cytoplasm to the nucleus, thereby reducing the expression of pro-inflammatory cytokines. [7] Simultaneously, this compound activates the Nrf2/ARE pathway, promoting the expression of antioxidant genes and enhancing cellular defense mechanisms against oxidative stress. [7] This dual modulation of inflammatory and antioxidant signaling pathways makes this compound particularly effective in addressing the complex pathophysiology of cerebral infarction.
Figure 1: this compound's Multimodal Mechanism of Action in Cerebral Ischemia - This diagram illustrates how this compound targets multiple pathways in the ischemic cascade, providing neuroprotection through complementary mechanisms including direct free radical scavenging, anti-inflammatory activity via NF-κB inhibition, and enhancement of cellular antioxidant defenses through Nrf2 pathway activation.
Recent meta-analyses and clinical studies have provided robust evidence supporting the efficacy of this compound-based therapies for acute cerebral infarction. A comprehensive meta-analysis of 17 randomized controlled trials involving 2,778 patients demonstrated superior efficacy of this compound dexborneol compared to this compound monotherapy across multiple endpoints. [3] [4] The analysis revealed several key findings:
A large prospective, multicenter, real-world cohort study conducted at 72 centers in China further validated these findings in a clinical practice setting. This study involving 4,401 participants showed that patients treated with this compound dexborneol had a significantly higher proportion of favorable functional outcomes (mRS score 0-1) at 90 days compared to the unexposed group (68.6% vs. 66.0%, adjusted odds ratio [aOR] 1.23 [95% CI 1.06-1.43]). [8]
Table 2: Clinical Efficacy Outcomes from Meta-Analysis of 17 RCTs (2,778 Patients) [3] [4]
| Outcome Measure | This compound Dexborneol | This compound Alone | Treatment Effect | P-value |
|---|---|---|---|---|
| Total Effective Rate | 85.2% | 72.8% | RR = 1.17, 95% CI [1.11, 1.24] | < 0.00001 |
| NIHSS Score Reduction | -5.8 points | -3.7 points | MD = -2.13, 95% CI [-2.90, -1.35] | < 0.00001 |
| Barthel Index Improvement | +34.2 points | +22.1 points | MD = 12.13, 95% CI [7.68, 16.58] | < 0.00001 |
| Modified Rankin Scale | -2.4 points | -1.2 points | MD = -1.16, 95% CI [-1.75, -0.56] | 0.0001 |
| Adverse Reactions | 6.3% | 11.5% | RR = 0.55, 95% CI [0.36, 0.82] | 0.004 |
This compound-based therapies have demonstrated a favorable safety profile in clinical studies. The most common adverse reactions include:
Contraindications include a history of hypersensitivity to this compound or any of its inactive components. [5] Importantly, no dosage adjustments are recommended for patients with renal or hepatic impairment, which simplifies clinical management of elderly patients who often present with comorbid conditions. [5]
The This compound dexborneol combination has shown a significantly lower rate of adverse reactions compared to this compound alone (RR = 0.55, 95% CI [0.36, 0.82], p = 0.004), suggesting that the combination may offer not only enhanced efficacy but also improved safety. [3] [4] Rates of serious adverse events such as symptomatic intracerebral hemorrhage (sICH) and all-cause mortality were similar between treatment groups in large-scale studies. [8]
Lipid peroxidation inhibition assays provide a fundamental method for evaluating this compound's antioxidant properties. The following protocol can be used to assess this compound's efficacy in suppressing oxidative damage:
This method directly measures this compound's capacity to scavenge chain-initiating water-soluble peroxyl radicals and chain-carrying lipid peroxyl radicals, which is central to its mechanism of action in cerebral infarction. [1]
Animal models of cerebral ischemia are essential for evaluating the neuroprotective efficacy of this compound. The transient middle cerebral artery occlusion (tMCAO) model provides a well-established approach:
This protocol models the ischemia-reperfusion injury that occurs in human cerebral infarction and allows for comprehensive assessment of this compound's therapeutic effects.
Figure 2: Experimental Workflow for Evaluating this compound in Cerebral Ischemia Models - This diagram outlines the key steps in assessing this compound efficacy using transient middle cerebral artery occlusion (tMCAO) models, highlighting critical timing considerations for drug administration and outcome assessment that correspond to the therapeutic window in clinical practice.
This compound represents an important neuroprotective therapeutic option for acute cerebral infarction, with well-established dosing regimens and a favorable safety profile. The development of This compound dexborneol combination therapy marks a significant advancement, demonstrating superior efficacy compared to this compound monotherapy in recent meta-analyses. [3] [4] The multimodal mechanism of action, targeting oxidative stress, inflammation, and blood-brain barrier dysfunction, aligns well with the complex pathophysiology of cerebral ischemia.
Future research directions should focus on:
The accumulating evidence from both randomized trials and real-world studies supports the clinical value of this compound-based therapies in the comprehensive management of acute cerebral infarction, potentially offering meaningful functional improvements for patients suffering from this devastating condition.
A stability-indicating method is essential for monitoring edaravone's integrity during development and storage. The following protocol, adapted from a 2025 study, uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].
This method has been validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, and precision [1].
1. Instrument Setup and Conditions
2. Standard and Sample Preparation
3. System Suitability and Analysis
The workflow for this analytical process is summarized below:
Forced degradation helps identify potential degradation products and validate the stability-indicating power of the analytical method. A key study characterized the major degradation products of this compound under various stress conditions [2].
This compound is inherently unstable, necessitating careful formulation to ensure shelf life and efficacy. A Chinese patent offers one approach for a stable injection formulation [3].
This protocol outlines the preparation of an injection that uses excipients to improve stability.
1. Composition The formulation is an aqueous solution containing [3]:
2. Preparation Method
The role of key excipients in this formulation is outlined below:
The following table summarizes key quantitative data and findings from the referenced studies.
| Aspect | Method/Parameter | Key Findings & Values | Source |
|---|---|---|---|
| Analytical Method | RP-HPLC | Linear range: 6.8–68.6 µg/mL; Separates this compound from degradants. | [1] |
| Forced Degradation | Thermal, LC-MS/MS | Identified 7 unknown + 2 known degradants; Thermal stress is a major pathway. | [2] |
| Stable Formulation | Injectable Solution | Uses sodium metabisulfite & cysteine as stabilizers; filled under nitrogen. | [3] |
The table below summarizes this compound's stability under various stress conditions, based on forced degradation studies.
| Stress Condition | Stability | Key Observations & Degradation Products |
|---|---|---|
| Acid Hydrolysis | Unstable [1] | Significant degradation observed [1]. |
| Alkali Hydrolysis | Unstable [1] | Significant degradation observed [1]. |
| Oxidative Stress | Unstable [2] [1] | Forms This compound trimer and hydrogen peroxide [2]. |
| Thermal Stress (Dry Heat) | Stable [1] | Drug substance remains intact [1]. |
| Photolytic Stress | Stable [1] | Drug substance remains intact [1]. |
A recent 2025 study developed a robust RP-HPLC method suitable for quantifying this compound and separating it from its degradation products [3] [4] [5].
Optimal Chromatographic Conditions [4] [5]:
Key Validation Parameters [3] [5]:
Follow this workflow to conduct forced degradation studies, from sample preparation to data analysis.
Sample Preparation and Stress Procedures:
Degradation Product Identification:
Understanding degradation mechanisms helps in developing stable formulations.
What are the most critical parameters for the HPLC method? The critical parameters are a C18 column (150 mm is sufficient), a methanol/acetonitrile-based mobile phase with acidic modifier (e.g., 0.1% formic acid), and detection at 240-245 nm [4] [5] [1].
My this compound solution changed color and formed a precipitate. What happened? This indicates oxidative degradation. The precipitate likely contains the This compound trimer [2]. Ensure formulations include appropriate stabilizers and are stored in deoxygenated, low-pH conditions.
Are there alternative analytical methods for this compound quantification? Yes, HPTLC and UV-Vis spectroscopy are viable alternatives. A validated HPTLC method uses n-Hexane: ethyl acetate (7:3) and detects at 245 nm, showing no significant difference from HPLC results [1].
The tables below summarize the clinical presentation and immediate management protocols for hypersensitivity reactions based on the full prescribing information [1] [2].
Table 1: Clinical Spectrum of Hypersensitivity Reactions
| Reaction Type | Specific Manifestations Reported |
|---|---|
| Hypersensitivity Reactions | Redness, wheals, erythema multiforme [1] [2]. |
| Anaphylaxis | Urticaria (hives), decreased blood pressure, dyspnea (difficulty breathing) [1] [2]. |
| Sulfite Allergic Reactions | Anaphylactic symptoms, life-threatening or less severe asthmatic episodes (more frequent in asthmatic individuals) [1] [3]. |
Table 2: Immediate Action Protocol
| Action Step | Protocol Details |
|---|---|
| Patient Monitoring | Monitor patients carefully during and after infusion for signs of a reaction [1] [2]. |
| Upon First Observation | Promptly discontinue the infusion at the first sign of a hypersensitivity reaction [1] [2]. |
| Post-Discontinuation Care | Treat according to the standard of care and monitor until the condition fully resolves [1] [2]. |
| Contraindication | The drug is contraindicated in patients with a known history of hypersensitivity to this compound or any inactive ingredient (e.g., sodium bisulfite) [1] [2]. |
For your experimental protocols and clinical guidelines, here is a workflow diagram that outlines the critical decision points and actions for managing a potential hypersensitivity event.
Analysis of the FDA Adverse Event Reporting System (FAERS) database has identified significant safety signals for several adverse events (AEs). The table below summarizes key quantitative findings using common signal detection algorithms in pharmacovigilance, such as the Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR) [1] [2] [3].
| Adverse Event (Preferred Term) | Case Count (n) | Signal Strength (ROR) | Signal Strength (PRR) |
|---|---|---|---|
| Catheter site thrombosis | Information missing | 149.27 | Met significance criteria [2] [3] |
| Vein collapse | Information missing | 43.31 | Met significance criteria [2] [3] |
| Death | 589 | 8.64 | Information missing [1] [4] |
| Disease progression | 266 | 28.26 | Information missing [1] [4] |
| Gastric fistula | Information missing | 93.20 | Met significance criteria [2] [3] |
Key Limitations of this Data for Researchers:
To move from signal detection to mechanistic understanding, you can design studies based on the following workflow.
1. In Vitro Endothelial Cell Dysfunction Assay This experiment tests the hypothesis that this compound directly affects endothelial cell health, potentially leading to vein collapse and a pro-thrombotic state [2].
2. In Vivo Catheter-Associated Thrombosis Model This model assesses whether this compound exacerbates thrombosis at catheter sites in a live organism [2] [3].
Q1: The FAERS data shows a strong link to "disease progression" and "death." Does this mean this compound is harmful to patients? This is a critical point of interpretation. These signals are heavily confounded by the underlying high mortality and progressive nature of ALS [1] [4]. Reports of "drug ineffectiveness" or lack of expected therapeutic effect are also common [1]. These signals may reflect treatment failure in advanced disease rather than a direct causal effect of the drug, highlighting the need for careful patient selection in clinical trials.
Q2: Are there any known drug interactions that could explain the vascular toxicity signals? The available official prescribing information states that there are no known drug-drug interactions for this compound [5]. However, real-world analyses note that this compound is frequently used with other medications like riluzole, baclofen, and aspirin [2] [3]. The potential for interactions, especially with antiplatelet or anticoagulant drugs, should be considered as a variable in preclinical models.
Q3: What is the typical onset time for these AEs, which should guide our experimental observation periods? Analysis of FAERS reports indicates that a majority (about 56%) of all reported adverse events with this compound occurred within the first month of treatment initiation, with a median time-to-onset of 16 days [2]. This suggests that experimental protocols should focus monitoring and analysis within the first few weeks of exposure.
| Aspect | Details |
|---|---|
| Overall Likelihood of Liver Injury | Unlikely (LiverTox Category E) [1] |
| Clinical Trial Incidence | Serum aminotransferase elevations were similar to placebo; no clinically apparent liver injury was reported [1]. |
| Post-Marketing Experience | No reports of clinically apparent liver injury linked to edaravone [1]. |
| Recommended Monitoring | Routine monitoring of serum aminotransferases is not recommended [1]. |
| Action for Elevated Levels | If ALT/AST elevations >5 times ULN occur, temporarily discontinue this compound. Treatment can be reinitiated after levels resolve, with close monitoring [1]. |
| Mechanism of Injury | Not clearly defined; this compound is extensively metabolized to non-toxic sulfate and glucuronide conjugates [1]. |
While the precise mechanism for the minimal hepatotoxicity is unclear, recent research suggests this compound's primary activity involves antioxidant and cytoprotective effects. A 2024 study identified that this compound binds to and activates the Aryl Hydrocarbon Receptor (AHR), a pathway involved in cytoprotection, and promotes downstream NRF2 signaling [2]. This mechanism may contribute to its neuroprotective effects.
For researchers investigating this compound's impact on hepatic cells, the following experimental workflow is recommended:
Q1: What is the incidence of elevated liver enzymes in patients taking this compound? The incidence of serum aminotransferase elevations in clinical trials was low and comparable to the placebo group. Most elevations were transient and resolved spontaneously without requiring treatment discontinuation [1].
Q2: Are there any known drug-drug interactions involving this compound and metabolism? this compound is extensively metabolized in the liver primarily to sulfate and glucuronide conjugates. According to current information, it has not been found to have significant drug-drug interactions [1]. However, always consult the latest prescribing information for updates.
Q3: What should be done if a patient in a clinical trial shows significant liver test abnormalities? The recommended action is to temporarily discontinue this compound. After the liver tests (ALT/AST) return to normal levels, treatment may be reinitiated with close subsequent monitoring of liver function [1].
The available evidence suggests hepatic safety is not a major concern with this compound therapy. However, as with any drug, vigilant clinical observation is prudent.
Q: Are there known drug-drug interactions with edaravone?
Q: Can this compound be co-administered with riluzole?
Q: What is the clinical evidence for this compound's efficacy?
Q: What are the key safety warnings and common adverse reactions?
| Parameter | Description |
|---|---|
| Mechanism of Action | Free radical scavenger; believed to reduce oxidative stress, though the exact mechanism in ALS is unknown [7] [1] [5]. |
| Protein Binding | 92%, primarily to albumin [7] [5]. |
| Metabolism | Metabolized to pharmacologically inactive sulfate and glucuronide conjugates. Glucuronidation involves multiple UGT isoforms (e.g., UGT1A6, 1A9, 2B7) [7] [5] [3]. |
| Elimination Half-Life | 4.5 - 6 hours (IV) [7] [5]. Approximately 4.5 - 9 hours (oral) [7]. |
| Route of Elimination | Primarily renal, mainly as glucuronide conjugate (60-80% of dose). Less than 1% is excreted as unchanged drug [7]. |
| Interaction Potential | Low. Not a substrate, inhibitor, or inducer of major CYP enzymes or transporters [7] [1]. |
| Adverse Reaction | Incidence in this compound Group | Incidence in Placebo Group |
|---|---|---|
| Bruising / Contusion | 15% | 8% [5] |
| Gait Disturbance | 13% | 9% [5] |
| Headache | 10% | 7% [5] |
| Dermatitis | 8% | 3% [5] |
| Eczema | 8% | 3% [5] |
| Respiratory Failure / Disorder / Hypoxia | 5% | 3% [5] |
| Glucose Urine Present | 4% | 1% [5] |
| Tinea Infection | 3% | 1% [5] |
The following methodology established the efficacy of IV this compound [5] [3]:
The approval of the oral suspension (Radicava ORS) was based on bioequivalence with the IV formulation [1]:
The diagram below illustrates the metabolic fate of this compound in the body, which underpins its low interaction potential.
Researchers face several hurdles in optimizing this compound, primarily due to its inherent physicochemical properties. The table below summarizes the core problems and the experimental strategies being investigated to address them.
| Challenge | Impact on Efficacy & Research | Proposed Experimental Solutions |
|---|---|---|
| Poor Stability & Short Half-Life [1] | Rapid metabolism (half-life: 0.2-5 h); requires frequent high-dose IV infusions (twice daily) [2] [1]; burdensome for long-term use. | Nano-encapsulation: Use polymeric (e.g., PLGA-PEG), lipid-based (NLCs), or hybrid (LPHNPs) nanoparticles to protect this compound, prolong circulation, and enable controlled release [1]. |
| Low Blood-Brain Barrier (BBB) Penetrance [3] [1] | Subtherapeutic concentrations in the CNS; limited clinical efficacy; recognized by P-gp efflux pumps [1]. | Nanocarrier Systems: Develop sub-300 nm nanoparticles to enhance brain delivery [1]. Leverage Novel Mechanisms: Investigate this compound's ability to upregulate GDNF/RET neurotrophic signaling, which may support neuron survival and function [3]. | | Poor Aqueous Solubility & Oral Bioavailability [2] | Low oral bioavailability (Fabs ~5.23%); restricts administration to intravenous route [2]. | Lipid-Based Nanosystems (LNS): Develop self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility, inhibit glucuronidation, and improve permeability across the GI tract [2]. |
For researchers aiming to improve this compound's properties, here are detailed methodologies based on current literature.
Protocol 1: Synthesis of Polymeric Nanoparticles (PNPs) for this compound Encapsulation [1]
Protocol 2: Evaluating Neuroprotective Mechanisms in Motor Neuron Models [3]
For context, the following is the currently approved and standardized dosing regimen. Research into cycle optimization is focused on enabling more consistent and sustained drug levels rather than changing this cycle itself.
FDA-Approved Regimen for RADICAVA ORS (this compound) Oral Suspension [4]:
Problem: Low encapsulation efficiency of this compound in nanoparticles.
Solution: Experiment with synthesizing nanoparticles at a higher pH (e.g., pH 9 or 11), which can decrease nanoparticle size and increase encapsulation efficiency, though stability may be compromised [1]. For better stability, prioritize hybrid lipid-polymer nanoparticles stored at 4°C [1].
Problem: In vitro model shows limited neuroprotective effect from this compound.
Solution: Ensure you are using a clinically relevant model. Consider combining this compound with GDNF, as studies show the combination more effectively protects motor neurons from H2O2-induced neurotoxicity than either treatment alone [3].
Problem: Developing an effective oral formulation faces challenges with solubility and metabolism.
Solution: Implement a lipid-based nanosystem (LNS). Select surfactants like Cremophor RH 40 and Labrasol, which have been shown to inhibit the UGT enzymes responsible for this compound's glucuronidation, thereby improving its metabolic stability [2].
The diagrams below illustrate a novel signaling pathway and a general experimental workflow for nanoparticle development, which can serve as references for your research.
This compound is a relatively unstable drug, making the control of its storage environment and handling procedures essential to prevent degradation during experiments [1]. The primary quantitative data and recommendations are summarized in the table below.
| Factor | Recommendation | Rationale / Key Findings |
|---|---|---|
| General Stability | "Relatively unstable drug" [1] | Integrity monitoring during manufacturing, shelf life, and storage condition determination is essential. [1] |
| Analytical Method | Stability-indicating RP-HPLC [1] | Method separates this compound from degradants; linear range: 6.8–68.6 µg/mL. [1] |
| Solution Preparation | Use methanol (MeOH) as solvent [1] | Calibration standards prepared in MeOH yielded sharp, symmetrical peaks, compatible with mobile phase. [1] |
| Chromatographic Column | Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) [1] | Shorter column (150 mm vs. 250 mm) helped produce optimal peak shape and resolution. [1] |
| Mobile Phase | Salt-free gradient: 0.1% formic acid in water / 50:50 ACN:MeOH [1] | Avoids buffer salts; a gradient method is required for optimal separation from degradants. [1] |
This detailed protocol is based on a recently developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is critical for accurately quantifying this compound content and monitoring its degradation [1].
The workflow for this analytical method can be visualized as follows:
Q1: Why is a stability-indicating method necessary for this compound analysis? A stability-indicating method is crucial because it can distinguish between the intact drug and its degradation products. This allows you to accurately monitor the integrity of this compound throughout your experiments, determine the shelf-life of formulated products, and establish correct storage conditions [1].
Q2: What are common signs of this compound degradation in my HPLC analysis? Signs of degradation include the appearance of new, unexpected peaks in the chromatogram, a decrease in the height/area of the main this compound peak, and peak broadening or tailing. A validated stability-indicating method will show baseline separation between the main peak and these degradant peaks [1].
Q3: The this compound peak in my chromatogram is broad or asymmetrical. What should I check? First, review your mobile phase composition and gradient program against the validated method. Ensure your calibration standards are prepared in methanol (MeOH) as the solvent. Using a shorter C18 column (150 mm) and a reduced injection volume (5 µL) can also significantly improve peak shape [1].
Q4: How can I improve the solubility of this compound for preparation without causing degradation? this compound is readily soluble in methanol and soluble in ethanol and chloroform [2]. Methanol is recommended for preparing stock solutions for HPLC analysis [1]. If other solvents are required for your formulation, conduct short-term stability tests in that solvent to identify any degradation.
The experimental protocol and stability insights provided are based on a specific, recently published HPLC method. You may need to optimize parameters like the gradient program further based on your specific equipment and formulation matrix.
Recent analyses of the FDA Adverse Event Reporting System (FAERS) provide a quantitative overview of this compound's safety profile. The tables below summarize the most significant findings, highlighting both the most frequently reported adverse events and the strongest safety signals, some of which are not listed on the drug's official label [1] [2].
Table 1: Most Common Adverse Events Associated with this compound (at the Preferred Term Level) [3] [4]
| Preferred Term (PT) | Number of Reports (n) | Reporting Odds Ratio (ROR) |
|---|---|---|
| Death | 589 | 8.64 |
| Disease Progression | 266 | 28.26 |
| Drug Ineffectiveness | 252 | 2.16 |
| Amyotrophic Lateral Sclerosis (reporting of the disease itself) | 182 | 1497.86 |
| Fatigue | 139 | 2.07 |
| Condition Aggravated | 133 | 4.94 |
| Asthenia (weakness) | 122 | 4.17 |
| Respiratory Distress | 106 | 2.35 |
| Muscular Weakness | 104 | 12.27 |
| Therapeutic Response Unexpected | 98 | 27.68 |
Table 2: Strongest Adverse Event Signals for this compound (Including Unexpected AEs) [1] [2] [5]
| Preferred Term (PT) | Reporting Odds Ratio (ROR) | Note |
|---|---|---|
| Catheter Site Thrombosis | 149.27 | Unexpected, strong signal |
| Gastric Fistula | 93.20 | Unexpected, strong signal |
| Vein Collapse | 43.31 | Unexpected, strong signal |
| Cerebral Haemorrhage | Detected by multiple algorithms | Unexpected signal |
| Cerebral Infarction | Detected by multiple algorithms | Unexpected signal |
| Disseminated Intravascular Coagulation | Detected by multiple algorithms | Unexpected signal |
| Abnormal Hepatic Function | Detected by multiple algorithms | Unexpected signal |
| Thrombosis | Identified in comparative analysis | Shared serious AE with other ALS drugs |
The following section details the experimental protocols for conducting a robust disproportionality analysis using a database like FAERS, as employed in the cited 2025 studies [1] [3] [4].
1. Data Source and Extraction
CASEID, FDA_DT (date), and PRIMARYID, keeping only the report with the latest date and highest PRIMARYID for each unique case [2].2. Signal Detection using Disproportionality Analysis This analysis identifies AEs that are reported disproportionately more often with this compound than with other drugs in the database. Researchers typically use multiple algorithms to cross-validate signals. The table below outlines the key methods and their thresholds.
Table 3: Core Disproportionality Analysis Algorithms [3] [5]
| Algorithm | Formula | Positive Signal Threshold |
|---|
| Reporting Odds Ratio (ROR) | ROR = (a/b) / (c/d) a=AE reports for target drug b=other AEs for target drug c=AE reports for all other drugs d=other AEs for all other drugs | Lower 95% CI > 1; N ≥ 3 | | Proportional Reporting Ratio (PRR) | PRR = (a/(a+b)) / (c/(c+d)) | PRR ≥ 2, χ² ≥ 4, N ≥ 3 | | Bayesian Confidence Propagation Neural Network (BCPNN) | Information Component (IC) = log₂(a * E⁻¹ ) E = expected count under independence | IC025 > 0 |
3. Onset Time Analysis
THER (therapy) file in FAERS to calculate the time from drug initiation to the onset of the AE.Staying compliant with global pharmacovigilance (PV) requirements demands a structured and proactive strategy. The following workflow and points detail the key activities, incorporating the latest 2025 regulatory changes.
Figure 1: End-to-End Pharmacovigilance Process for Marketed Drugs
| Therapy | Study Design & Population | Comparative Survival Outcome | Reported Effect |
|---|
| Edaravone (± Riluzole) | US Claims Database Analysis (n=636) [1] | this compound vs. No this compound | Median Survival: 29.5 months with this compound vs. 23.5 months without. Hazard Ratio (HR): 0.73 (95% CI: 0.59-0.91); 27% lower risk of death. [1] | | This compound + Riluzole | ALS/MND Natural History Consortium (n=352) [2] [3] | this compound + Riluzole vs. Riluzole alone | Median Survival: 31.1 months with combo vs. 28.8 months with riluzole alone. Adjusted Benefit: 3.2-month survival advantage for the combination therapy. [2] [3] | | Riluzole | Chinese ALS Cohort (n=692) [4] | Riluzole vs. No Riluzole | Survival: No significant improvement in survival (p = 0.478). [4] | | This compound + Riluzole | Indian Randomized Study (n=30) [5] | this compound + Riluzole vs. Riluzole alone | Functional Decline: Slower progression on mRS at 6 months with combination (p=0.02), but the effect was not sustained at 12 months (p=0.17). [5] |
The reliability of real-world evidence (RWE) depends heavily on robust methodologies to minimize bias. Here are the details from the key studies cited above.
Data Source: Optum's Clinformatics Data Mart, a large US administrative claims database [1].
Study Population: Patients with an ALS diagnosis (ICD-10 code G12.21). Cases were those treated with IV this compound (n=318), while controls were not (n=318) [1].
Matching Technique: Propensity Score Matching was used to ensure the this compound and control groups were comparable on key covariates, including age, sex, pre-index disease duration, riluzole use, and use of procedures like gastrostomy tube placement and non-invasive ventilation [1].
Statistical Analysis: Shared frailty Cox regression analysis was used to estimate the effect of this compound on the risk of all-cause mortality, reported as a Hazard Ratio (HR) [1].
Data Source: The ALS/MND Natural History Study Consortium database [2] [3].
Study Population: Patients receiving this compound (with or without riluzole) were matched to those receiving only riluzole (176 patients in each group). Groups were matched based on baseline characteristics like ALS Functional Rating Scale-Revised (ALSFRS-R) scores [2] [3].
Statistical Analysis: Restricted mean survival time (RMST) analysis over 50 months was used to compare survival between the groups, both with and without adjustment for baseline covariates [2] [3].
The following diagram illustrates the general workflow for generating this type of real-world evidence, as applied in the studies above.
| Condition | Trial Phase / Type | Key Efficacy Outcomes | Key Safety Outcomes | Study Population & Limitations |
|---|---|---|---|---|
| ALS | Phase 3 RCT (2017) [1] | Slowed ALSFRS-R decline vs placebo (difference: 2.49 points, p=0.0013) at 24 weeks [1]. | Similar AE rates (84% vs 84%); lower SAEs (16% vs 24%) and lower withdrawals due to AEs (1% vs 6%) vs placebo [1]. | Restricted population: Early-stage ALS (disease duration ≤2 years), specific functional criteria (all ALSFRS-R items ≥2 points), 80% FVC, within 48 hours of symptom onset; predominantly Japanese cohort [1]. |
| ALS | Real-World (RWE) 2022 [2] | 27% lower risk of death (HR 0.73); 6-month longer median survival (29.5 vs 23.5 months) vs matched controls [2]. | - | Broader, US-based population: Commercially insured patients; suggests effectiveness beyond strict trial criteria. Exploratory analysis [2]. |
| ALS | Long-term Analysis (Oral) [3] | Slower functional decline (ALSFRS-R change: -8.4 vs -14.1 points) and longer survival (3.8% vs 17.9% mortality) vs PRO-ACT historical controls [3]. | - | Combined analysis of multiple trials; uses historical controls for comparison [3]. |
| Acute Ischemic Stroke (this compound Dexborneol) | Phase 3 RCT & Meta-Analysis [4] [5] | Higher odds of favorable 90-day functional outcome (mRS 0-2; OR=1.40) [4] [5]. Improved cognitive function and reduced post-stroke complications [4] [5]. | Generally mild AEs, comparable to controls; some evidence of reduced hemorrhagic transformation [4] [5]. | Studies conducted primarily in China; different formulation (combined with dexborneol) [4] [5]. |
| Ischemic Stroke Post-Thrombectomy (this compound Dexborneol) | Phase 2 RCT (2025) [6] | No statistically significant improvement in 90-day mRS 0-2 (58.7% vs 52.1%, p=0.29) [6]. | Safe, with a numerically lower risk of certain hemorrhages [6]. | Focused on patients with successful recanalization after thrombectomy; did not meet primary endpoint [6]. |
For the key trials cited, the methodologies were as follows:
Pivotal ALS Phase 3 Trial (2017): This was a randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan [1].
Real-World ALS Study (2022): This was a retrospective, propensity score-matched, comparative effectiveness cohort study using US administrative claims data [2].
The following diagram illustrates the putative neuroprotective signaling pathways of this compound and the workflow for generating real-world evidence, which supports the clinical trial findings.
The data indicates a clear evolution in the validation of this compound:
Oxidative stress represents a fundamental pathophysiological process occurring when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or to repair the resulting damage. The ROS family includes several oxygen-based reactive molecules such as hydroxyl radical (HO•), superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and peroxyl radicals (ROO•), among others [1]. At physiological levels, ROS function as crucial signaling molecules that regulate basic biological processes including cell proliferation, differentiation, and immune response. However, when ROS are produced in excess or when antioxidant defenses are compromised, this disrupts redox homeostasis and triggers oxidative damage to cellular components including lipids, proteins, and DNA, ultimately driving pathological changes across multiple organ systems [2].
This compound (3-methyl-1-phenyl-2-pyrazoline-5-one) is a potent synthetic antioxidant initially developed by Mitsubishi Chemical Industries Ltd. and approved in Japan in 2001 for the treatment of acute ischemic stroke. Its strong free radical scavenging activity and neuroprotective properties subsequently led to its approval in 2015 in Japan, and later in other countries including the United States (2017) and Canada (2018), for the treatment of amyotrophic lateral sclerosis (ALS), making it one of the few available treatments for this debilitating neurodegenerative condition [3]. This compound's therapeutic potential extends beyond these approved indications, with ongoing research investigating its applications in various other conditions associated with oxidative stress, including Parkinson's disease, Alzheimer's disease, traumatic brain injury, and even depressive disorders [3] [4].
The purpose of this comparative guide is to provide researchers, scientists, and drug development professionals with a comprehensive, evidence-based analysis of this compound's antioxidant performance relative to other established antioxidants across various experimental models. By synthesizing data from multiple studies and presenting it in an accessible format, this guide aims to facilitate informed decisions regarding antioxidant selection for research and therapeutic development.
This compound is a low molecular weight, lipophilic compound with a pKa of 7.0, indicative of weak acidity, which contributes to its ability to cross the blood-brain barrier and exert neuroprotective effects [3]. As a free radical scavenger, this compound demonstrates the unique capability to interact with both hydroxyl and peroxyl radicals to undergo oxidation, thereby neutralizing these highly reactive species before they can damage critical cellular components [3]. The drug has established a favorable safety profile through its clinical use in acute ischemic stroke and ALS, though it is administered intravenously, which may present some limitations compared to oral formulations of other antioxidants [3] [5].
The therapeutic efficacy of this compound in ALS was demonstrated in a phase II clinical trial where administration of 60 mg via intravenous drip once daily in two-week cycles over six months resulted in a significantly reduced decline in the Revised ALS Functional Rating Scale (ALSFRS-R) score compared to the six months prior to treatment (2.3 ± 3.6 points versus 4.7 ± 2.1 points, p = 0.039) [5]. Importantly, this clinical improvement was correlated with a marked reduction in 3-nitrotyrosine (3NT), a biomarker of oxidative stress in cerebrospinal fluid, suggesting that the observed therapeutic effects were indeed mediated through reduction of oxidative damage [5].
A comprehensive multiple free-radical scavenging (MULTIS) study employing electron spin resonance (ESR) spin trapping methodology provided detailed quantitative analysis of this compound's scavenging activity against a broad spectrum of biologically relevant free radicals. This research directly compared this compound with several established antioxidants, including uric acid, glutathione, and Trolox (a water-soluble analog of vitamin E) [6]. The study demonstrated that this compound possesses a robust and balanced antioxidant profile with particularly high scavenging activity against three radical species:
The radar chart illustration presented in the MULTIS study indicated that this compound exhibits high and balanced antioxidant activity with low specificity across different free radical species, suggesting it may provide broad protection against various oxidative insults, unlike some other antioxidants that show more selective radical scavenging profiles [6]. This balanced profile could be particularly advantageous in complex pathological conditions where multiple ROS types contribute to disease progression.
Table 1: Quantitative Comparison of Scavenging Rate Constants for Various Antioxidants
| Antioxidant | Hydroxyl Radical (M⁻¹s⁻¹) | Singlet Oxygen (M⁻¹s⁻¹) | Methyl Radical (M⁻¹s⁻¹) | Other Notable Activities |
|---|---|---|---|---|
| This compound | 2.98 × 10¹¹ | 2.75 × 10⁷ | 3.00 × 10⁷ | Balanced activity across multiple radicals |
| Uric Acid | Data not available in study | Data not available in study | Data not available in study | Generally strong peroxynitrite scavenger |
| Glutathione | Data not available in study | Data not available in study | Data not available in study | Important for cellular redox maintenance |
| Trolox | Data not available in study | Data not available in study | Data not available in study | Vitamin E analog with chain-breaking activity |
When compared to other antioxidants in controlled experimental settings, this compound demonstrates several distinctive characteristics. The MULTIS study concluded that overall, this compound's scavenging activity against multiple free radical species is as robust as other known potent antioxidants including uric acid, glutathione, and Trolox [6]. However, its specific scavenging profile differs from these reference compounds, showing particular efficacy against hydroxyl radical, which is one of the most reactive and biologically damaging ROS species. This superior hydroxyl radical scavenging capacity (k = 2.98 × 10¹¹ M⁻¹s⁻¹) represents a key advantage of this compound, as hydroxyl radicals can initiate destructive chain reactions of lipid peroxidation and rapidly damage proteins and DNA.
In cellular and animal models of neurodegenerative diseases, this compound has demonstrated neuroprotective effects that equal or exceed those of other antioxidants. In ALS-mimicking mutant SOD1 G93A mice, administration of this compound notably slowed the degeneration of motor neurons and reduced deposition of mutant SOD1 in the spinal cord [3]. Similarly, in a rat model of cerebral infarction, this compound reduced levels of malondialdehyde-thiobarbituric acid adduct (a marker of lipid peroxidation) in a dose-dependent manner [3]. These protective effects have been attributed not only to its direct free radical scavenging activity but also to its ability to modulate mitochondrial function and activate endogenous antioxidant defense systems.
The mechanisms through which antioxidants exert their protective effects vary considerably, and understanding these differences is crucial for selecting appropriate compounds for specific applications. This compound's mechanism of action encompasses multiple pathways:
This multi-mechanistic profile distinguishes this compound from many conventional antioxidants that typically operate through a single primary mechanism. For instance, classical antioxidants like vitamin C primarily function as electron donors, while glutathione serves as a substrate for glutathione peroxidase, and Trolox acts as a chain-breaking antioxidant in lipid environments.
Table 2: Comparison of Antioxidant Mechanisms and Therapeutic Applications
| Antioxidant | Primary Mechanism(s) | Therapeutic Applications | Administration Route |
|---|---|---|---|
| This compound | Direct radical scavenging, Nrf2 pathway activation, mitochondrial protection | Acute ischemic stroke, ALS, under investigation for other neurodegenerative diseases | Intravenous |
| Uric Acid | Peroxynitrite scavenging, radical quenching | Endogenous antioxidant, biomarker for oxidative stress | Endogenous production |
| Glutathione | Cofactor for glutathione peroxidases, direct radical scavenging, redox buffer | Cellular antioxidant defense, detoxification | Oral, intravenous (precursors often used) |
| Trolox (Vitamin E analog) | Chain-breaking antioxidant, lipid peroxidation inhibition | Experimental standard, reference compound | Varies by experimental system |
| N-Acetylcysteine | Glutathione precursor, direct radical scavenging | Acetaminophen overdose, respiratory conditions | Oral, intravenous |
| Superoxide Dismutase Mimetics | Catalytic superoxide dismutation | Experimental, limited clinical applications | Varies by compound |
The assessment of antioxidant activity requires carefully designed experimental models that can generate relevant oxidative stress conditions and quantify the resulting damage and protection. For initial screening of direct free radical scavenging activity, several chemical assays are commonly employed, each with specific principles and applications:
Each of these assays has distinct advantages and limitations, and they may yield different results for the same antioxidant depending on the mechanism being evaluated. The MULTIS approach using ESR spin trapping is particularly valuable as it provides kinetic parameters rather than just equilibrium measurements, offering more physiologically relevant data on reaction rates with specific radical species [6].
Beyond chemical assays, more complex biological systems are essential for evaluating antioxidant performance in physiologically relevant contexts. This compound has been extensively studied in various cellular models including:
In these cellular models, this compound treatment at concentrations between 100-1000 μM improved mitochondrial membrane potential and ATP production following oxidative stress induced by sodium nitroprusside (SNP) and serum deprivation. Under conditions of mild serum deprivation, 500 μM piracetam induced nearly complete recovery of mitochondrial membrane potential and ATP levels [7].
For in vivo evaluation, several well-established animal models of oxidative stress-related diseases have been employed:
These experimental approaches allow researchers to evaluate not only the direct antioxidant effects but also functional outcomes relevant to human diseases.
Diagram 1: Experimental workflow for evaluating antioxidant activity in oxidative stress models, encompassing in vitro and in vivo approaches with corresponding assessment methodologies
This compound exerts its antioxidant and cytoprotective effects through modulation of several crucial cellular signaling pathways, with the Nrf2 pathway representing a central mechanism. Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, controlling the expression of numerous genes involved in redox homeostasis and detoxification. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 (kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. Upon oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the promoter regions of target genes [3].
This compound treatment has been shown to activate Nrf2 signaling, resulting in increased expression of downstream antioxidant enzymes including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1) [3]. In a rat model of cerebral infarction, this compound treatment significantly increased expression of Nrf2 and HO-1, activating essential antioxidant defense systems in the brain [3]. Similarly, in an experimental mouse model of asthma, this compound treatment increased Nrf2 expression while decreasing Keap1 expression, resulting in a marked reduction in the Keap1/Nrf2 ratio and concomitant increase in HO-1 levels [3].
Another crucial pathway modulated by this compound is the Sirt1/Nrf2/HO-1/Gpx4 axis, which has been implicated in its antidepressant effects observed in chronic social defeat stress models [4]. Sirt1 (silent information regulator 2 homolog 1) is a NAD+-dependent protein deacetylase that regulates energy metabolism, stress responses, inflammation, and redox homeostasis. This compound treatment in CSDS mice significantly increased protein expressions of Sirt1, Nrf2, HO-1, and Gpx4 in the hippocampus, and pharmacological inhibition of either Sirt1 (with EX527) or Nrf2 (with ML385) abolished the antidepressant effects of this compound, confirming the importance of this pathway [4].
Mitochondria represent both a primary source and target of ROS, making mitochondrial dysfunction a key aspect of oxidative stress-related pathologies. This compound has demonstrated significant protective effects on mitochondrial function under conditions of oxidative stress. In PC12 cells subjected to oxidative stress induced by sodium nitroprusside (SNP) and serum deprivation, this compound treatment at concentrations between 100-1000 μM improved mitochondrial membrane potential and ATP production [7]. Under conditions of mild serum deprivation, 500 μM this compound induced nearly complete recovery of mitochondrial membrane potential and ATP levels [7].
The mechanisms underlying this compound's mitochondrial protection include:
These mitochondrial protective effects are particularly important in the context of neurodegenerative diseases, where mitochondrial dysfunction is increasingly recognized as an early and fundamental pathological event.
Diagram 2: Key signaling pathways modulated by this compound, showing the Nrf2 antioxidant response pathway and mitochondrial protection mechanisms that contribute to its therapeutic effects
The therapeutic potential of this compound extends across multiple disease domains, with the strongest evidence existing for neurological conditions. In amyotrophic lateral sclerosis (ALS), this compound has demonstrated significant clinical benefits, with phase II clinical trials showing that it reduces the progression of functional motor disturbances as measured by the ALSFRS-R scale [3] [5]. The efficacy of this compound in ALS patients has been associated with reduction of oxidative stress biomarkers, particularly the marked reduction of 3-nitrotyrosine (3NT) in cerebrospinal fluid to almost undetectable levels following six months of treatment [5].
In cerebrovascular diseases, this compound has been extensively used in Japan for acute ischemic stroke since 2001, with clinical studies demonstrating improved neurological outcomes. The drug's efficacy in stroke models has been attributed to its ability to reduce infarct volume, attenuate blood-brain barrier disruption, and decrease neuronal apoptosis [3]. More recently, research has explored this compound's potential in psychiatric disorders, with compelling evidence from rodent models of depression demonstrating that this compound administration (10 mg/kg, i.p.) dramatically ameliorates CSDS-induced depressive and anxiety-like behaviors [4].
Other promising research applications include:
For research applications, this compound offers several advantages as an experimental antioxidant:
However, several limitations should be considered:
When selecting this compound for research applications, investigators should consider these factors in relation to their specific experimental goals and model systems.
The comprehensive analysis of this compound in comparison with other antioxidants reveals a compound with a unique and valuable profile for both research and clinical applications. Its balanced scavenging activity across multiple radical species, combined with its ability to activate endogenous antioxidant defenses through the Nrf2 pathway and protect mitochondrial function, distinguishes it from many other available antioxidants. The strong clinical evidence supporting its efficacy in ALS and acute ischemic stroke, coupled with promising preclinical data in numerous other conditions, underscores its therapeutic potential.
Future research directions should focus on several key areas:
The following table summarizes the core results of a 2024 cost-utility analysis comparing sublingual (SL) and intravenous (IV) edaravone for ALS over a 20-year time horizon [1] [2].
| Analysis Scenario | Incremental Cost (¥) | Incremental QALYs | ICER (¥ per QALY) | Cost-Effectiveness Conclusion (vs. 3x GDP per capita threshold) |
|---|---|---|---|---|
| Base Case (Both administered at home) | +12,670.04 | +0.034 | 372,648.24 | Not cost-effective [1] |
| Scenario (IV in hospital, SL at home) | Lower (Dominant) | Higher (Dominant) | Dominant (costs less, more effective) | Cost-effective [1] |
Key Insight: The cost-effectiveness of the sublingual formulation is highly dependent on the treatment context. It becomes a cost-effective option when it saves patients the significant time and travel costs associated with receiving intravenous treatment at a hospital [1].
For a comprehensive comparison, here are the quantitative data and methodologies that underpin the analysis.
A randomized controlled trial in healthy male volunteers established the bioavailability of the sublingual tablet, providing the pharmacological basis for its use as an alternative to the IV formulation [3].
| Parameter | Sublingual Tablet (30 mg) | Intravenous Infusion (30 mg) | Ratio (SL / IV) |
|---|---|---|---|
| C~max~ (mean) | 2,030.2 ng/mL | 2,354.0 ng/mL | 83.92% |
| AUC~0-t~ (mean) | 5,420.07 h·ng/mL | 5,824.42 h·ng/mL | 91.94% |
| T~max~ (median) | 0.875 hour | 0.5 hour | - |
| Bioavailability | - | - | 91.94% |
Study Design: A two-way crossover study with a washout period of at least 24 hours. Subjects were randomized to one of two dosing sequences. Serial blood samples were collected for analysis [3].
Both formulations follow the same cyclic treatment regimen but differ in administration, which is a key driver of cost differences [1] [4].
| Attribute | Sublingual Tablet | Intravenous Formulation |
|---|---|---|
| Dosage Strength | 30 mg per tablet | 30 mg per vial |
| Daily Dosage | 60 mg (two tablets) | 60 mg (two vials) |
| Treatment Cycles | Initial cycle: 14 days of treatment, 14-day drug-free period. Subsequent cycles: 10 days of treatment in a 14-day period, followed by a 14-day drug-free period. | |
| Key Administration Notes | Can be administered at home. | Requires clinical setting for infusion (over 60 minutes) or trained nursing care at home. |
The cost-utility analysis was performed using a Markov model with the following structure to simulate the long-term progression of ALS and associated costs [1].
Model Parameters:
While not directly a cost factor, the drug's mechanism is relevant for researchers. This compound is a potent free radical scavenger that provides neuroprotection against oxidative stress, a key contributor to motor neuron degeneration in ALS [4]. Recent research also indicates it activates the GDNF/RET neurotrophic signaling pathway, suggesting a broader mechanistic role beyond antioxidant activity [5].
For researchers and drug development professionals, the evidence indicates:
Irritant